2-Bromo-3,5-difluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQCXYWIMAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622882 | |
| Record name | 2-Bromo-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-43-9 | |
| Record name | 2-Bromo-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-difluorophenol, a halogenated aromatic compound, is a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two fluorine atoms, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, and key applications as a crucial intermediate in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1] Its key identifying and physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 325486-43-9[1] |
| Molecular Formula | C₆H₃BrF₂O[1] |
| Molecular Weight | 208.99 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | OC1=CC(F)=CC(F)=C1Br[1] |
| InChI Key | AGMQCXYWIMAOMT-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 192 °C[2] |
| Density | 1.858 g/cm³[2] |
| Refractive Index | 1.5265-1.5305 @ 20 °C[1] |
| Flash Point | 70 °C[2] |
| Purity (Assay by GC) | ≥97.5%[1] |
Synthesis of this compound
Experimental Protocol: Bromination of 3,5-difluorophenol (Proposed)
This protocol is based on the general method for the bromination of phenols.
Materials:
-
3,5-difluorophenol
-
Bromine
-
Chloroform (or other suitable inert solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 3,5-difluorophenol in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of bromine in chloroform to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography or distillation.
Caption: Proposed synthetic pathway for this compound.
Reactivity and Applications in Medicinal Chemistry
The utility of this compound as a building block in medicinal chemistry stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.[5][6] The phenolic hydroxyl group can be readily functionalized through etherification or esterification. The fluorine atoms contribute to improved metabolic stability and binding affinity of the final drug candidates.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction enables the coupling of the phenol core with a wide range of boronic acids or esters.
This protocol is adapted from established procedures for aryl bromides.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent.
-
Degas the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Etherification Reactions
The phenolic hydroxyl group of this compound can be readily converted to an ether linkage. This is a common strategy in drug design to modulate solubility and other physicochemical properties.
Materials:
-
This compound
-
Alkyl halide (e.g., R-Br, R-I)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., Acetone, DMF)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base and stir the mixture.
-
Add the alkyl halide and heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude ether.
-
Purify the product by column chromatography or distillation.
Safety and Handling
Halogenated phenols should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Table 3: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is for a related compound, 2-Bromo-4,5-difluorophenol, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom for cross-coupling reactions, a functionalizable hydroxyl group, and fluorine atoms for enhancing pharmacological properties makes it an attractive starting material for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical building block.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound CAS#: 325486-43-9 [chemicalbook.com]
- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 4. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Bromo-3,5-difluorophenol
This technical guide provides a concise overview of the key physicochemical properties of 2-Bromo-3,5-difluorophenol, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value |
| Molecular Formula | C6H3BrF2O[1][2] |
| Molecular Weight | 208.99 g/mol [1][3] |
| CAS Number | 325486-43-9[1][2] |
Experimental Applications & Methodologies
While specific, detailed experimental protocols for this compound are proprietary and depend on the exact application, it is generally utilized as a building block in organic synthesis. The presence of bromine and fluorine atoms on the phenol ring allows for a variety of chemical transformations. A generalized workflow for its use in a cross-coupling reaction, a common application for such halogenated compounds, is outlined below.
Caption: Generalized workflow for a cross-coupling reaction.
Logical Relationship of Physicochemical Properties
The molecular formula and the atomic weights of the constituent atoms directly determine the molecular weight of the compound. This relationship is fundamental to all chemical analysis and synthesis.
Caption: Derivation of molecular weight from molecular formula.
References
An In-depth Technical Guide to 2-Bromo-3,5-difluorophenol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 2-Bromo-3,5-difluorophenol, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery.
Chemical Structure and Properties
This compound is a substituted phenol containing a bromine atom and two fluorine atoms on the benzene ring. The chemical structure and key properties are summarized below.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1][2] |
| Molecular Weight | 208.99 g/mol | [1] |
| CAS Number | 325486-43-9 | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Assay (GC) | ≥97.5% | [2] |
| Refractive Index (@ 20°C) | 1.5265-1.5305 | [2] |
| SMILES | OC1=CC(F)=CC(F)=C1Br | [2] |
Synthesis of this compound
Proposed Synthetic Pathway:
The proposed synthesis involves the reaction of 3,5-difluorophenol with N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general method for the selective ortho-bromination of para-substituted phenols and is proposed for the synthesis of this compound.[3] Optimization of reaction time and stoichiometry may be required to maximize the yield of the desired product and minimize the formation of other isomers.
Materials:
-
3,5-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (pTsOH)
-
Methanol (ACS grade)
-
Dichloromethane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in methanol.
-
Addition of Brominating Agent: While stirring the solution at room temperature, slowly add a solution of N-bromosuccinimide (1 equivalent) in methanol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and consumption of the starting material.
-
Work-up: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of dichloromethane in hexanes) to isolate the this compound from any unreacted starting material and other isomeric byproducts.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data (Expected):
While specific yield data for this reaction is not available, similar ortho-brominations of phenols using this method have been reported to proceed with good to excellent yields.[3] The yield of this compound will be dependent on the regioselectivity of the bromination.
| Parameter | Expected Value |
| Yield | Moderate to High |
| Purity (post-chromatography) | >98% |
Safety Considerations
-
This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[4]
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
p-Toluenesulfonic acid is corrosive.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a fume hood.
References
Spectroscopic Data of 2-Bromo-3,5-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3,5-difluorophenol, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted data from validated computational models to provide insights into its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction to this compound
This compound is a substituted phenol containing bromine and fluorine atoms on the aromatic ring. Halogenated phenols are important building blocks in organic synthesis, often serving as precursors for agrochemicals, pharmaceuticals, and other specialty chemicals. The precise characterization of such molecules is crucial for quality control, reaction monitoring, and ensuring the identity of synthesized compounds. Spectroscopic techniques are indispensable tools for this purpose.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound involves several key stages, from sample preparation to data interpretation, to elucidate its chemical structure.
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Bromo-3,5-difluorophenol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on presenting existing qualitative information, outlining standardized experimental protocols for determining precise solubility and stability, and offering a logical workflow for these assessments. This guide is intended to equip researchers with the necessary information and methodologies to effectively evaluate this compound for their specific research and development needs.
Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1][2] |
| Molecular Weight | 208.99 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid/oil | [1][3] |
| Boiling Point | 192.1°C at 760 mmHg | [4] |
| Density | 1.858 g/cm³ | [4] |
| Flash Point | 70°C | [4] |
| pKa (Predicted) | 6.44 ± 0.15 | [3] |
| Qualitative Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [3] |
Stability Profile and Storage
The stability of this compound is a critical parameter for its handling, storage, and application. While specific degradation kinetics are not documented, the recommended storage conditions suggest potential sensitivity.
Recommended Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3] This indicates that the compound may be sensitive to light and oxidation. For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.
Potential Degradation Pathways: Aromatic bromine compounds can be susceptible to photolytic cleavage when exposed to UV light. As a phenol, it may be prone to oxidation, which can be accelerated by the presence of metals and light. In the presence of strong bases, deprotonation of the phenolic hydroxyl group will occur, and under certain conditions, nucleophilic substitution of the bromine or fluorine atoms may be possible.
Experimental Protocols
To obtain quantitative and application-specific solubility and stability data, the following standardized protocols are recommended.
Protocol for Determining Aqueous and Organic Solvent Solubility
This protocol is based on the widely used shake-flask method, a standard approach for determining the solubility of compounds.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid/liquid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand at the same temperature to allow the undissolved compound to settle.
-
For efficient separation, centrifuge the vials at a high speed to pellet the excess solute.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the original supernatant, accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.
-
Protocol for Assessing Thermal and Air Stability
This protocol is adapted from the principles outlined in the OECD Test Guideline 113 for screening thermal stability.
Objective: To evaluate the stability of this compound under accelerated thermal stress and in the presence of air.
Materials:
-
This compound
-
Vials (some amber or covered in foil for light protection)
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C, 60°C)
-
HPLC or GC system
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in vials.
-
For assessing stability in air, the vials are sealed with a cap that allows air exchange or are loosely capped.
-
For assessing stability under an inert atmosphere, the vials are purged with nitrogen or argon before sealing.
-
Prepare a control sample stored under recommended conditions (e.g., refrigerated, in the dark, under inert gas).
-
-
Accelerated Stability Study:
-
Place the vials in an oven at a constant elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove a vial from each condition (air and inert atmosphere).
-
-
Sample Analysis:
-
Analyze the content of each vial by a stability-indicating HPLC or GC method. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Quantify the amount of this compound remaining in the sample.
-
Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the remaining this compound against time for each condition.
-
A significant decrease in the concentration of the parent compound over time indicates instability under the tested conditions. The rate of degradation can be estimated from the slope of the curve.
-
Logical Workflow for Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.
Caption: A logical workflow for assessing the solubility and stability of a chemical compound.
This structured approach ensures that comprehensive and reliable data is generated to support further research and development activities involving this compound.
References
An In-depth Technical Guide on the Safety, Handling, and Material Safety Data for 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 2-Bromo-3,5-difluorophenol (CAS No. 325486-43-9). The information is intended to guide laboratory personnel in the safe management and use of this compound.
Section 1: Chemical and Physical Properties
This compound is an organic building block used in various research and development applications.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1][2][3] |
| Molecular Weight | 208.99 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow or light yellow to yellow liquid/oil | [2][3] |
| Boiling Point | 192 °C | [2] |
| Flash Point | 70 °C | [2] |
| Density | 1.858 g/cm³ | [2] |
| Refractive Index | 1.5265-1.5305 @ 20°C | [2][3] |
| pKa | 6.44 ± 0.15 (Predicted) | [2] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [2] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [2] |
Section 2: Safety and Hazard Information
Based on available data, this compound is classified as an irritant.[2] Although specific toxicological data for this isomer is limited, related compounds such as 2-bromo-4,5-difluorophenol and 4-bromo-2,5-difluorophenol are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6][7] Therefore, it is prudent to handle this compound with similar precautions.
GHS Hazard Statements for Structurally Similar Compounds:
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[4][5]
-
-
Storage:
-
Disposal:
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with hazardous chemicals.[8] The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[9]
3.2 Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure.[9]
-
Preparation:
-
Handling:
-
Post-Handling:
3.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]
-
Keep in a dark place under an inert atmosphere.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[11][12]
Section 4: First-Aid and Emergency Procedures
In case of exposure or emergency, follow these first-aid measures and seek medical attention.
4.1 First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4][6][13]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical attention if irritation persists.[4][6][14]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention immediately.[4][6][14]
-
Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][10][13]
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][13][15]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, hydrogen halides (hydrogen bromide and hydrogen fluoride), and other toxic gases.[12][15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13][15]
4.3 Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[10][13]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[11][13]
-
Methods for Containment and Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder). Keep in suitable, closed containers for disposal.[5][13]
Section 5: Toxicological and Ecological Information
5.1 Toxicological Information
5.2 Ecological Information
Data on the environmental impact of this specific compound is limited. It is advised to prevent its release into the environment.[5][13] Structurally similar compounds, like 1-Bromo-3,5-difluorobenzene, are very toxic to aquatic life with long-lasting effects.[11][12] Therefore, proper disposal is critical.
Section 6: Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled as hazardous waste and disposed of at an approved waste disposal plant.[4][5] Do not allow the product to enter drains or waterways.[11][13]
This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment before use. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 325486-43-9 [m.chemicalbook.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. angenechemical.com [angenechemical.com]
- 16. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Differential Reactivity of Bromine and Fluorine in 2-Bromo-3,5-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-difluorophenol is a versatile synthetic intermediate possessing three distinct reactive sites: a phenolic hydroxyl group and two different halogen substituents, bromine and fluorine, on the aromatic ring. This guide provides a comprehensive analysis of the differential reactivity of the bromine and fluorine atoms, offering insights into selective functionalization strategies. The inherent electronic and steric properties of the molecule dictate that the bromine atom is the primary site for metal-halogen exchange and palladium-catalyzed cross-coupling reactions, while the fluorine atoms, in conjunction with the activating hydroxyl group, can participate in nucleophilic aromatic substitution reactions, albeit under more forcing conditions. Understanding this reactivity profile is crucial for the efficient design of synthetic routes toward complex molecular targets in the pharmaceutical and agrochemical industries.
Introduction
Halogenated phenols are pivotal building blocks in organic synthesis, serving as precursors to a wide array of functionalized aromatic compounds. This compound presents a particularly interesting case for selective chemical manipulation due to the presence of both a "soft" bromine and "hard" fluorine halogens, alongside an acidic phenolic proton. The electronic landscape of the aromatic ring is significantly influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms. This guide will systematically explore the reactivity of the C-Br and C-F bonds in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1] |
| Molecular Weight | 208.99 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 192 °C | [3] |
| Density | 1.858 g/cm³ | [4] |
| Refractive Index (@ 20°C) | 1.5265-1.5305 | [1] |
| Flash Point | 70 °C | [3] |
Reactivity of the Bromine Substituent
The bromine atom at the C2 position is the most versatile handle for synthetic modification due to the relative weakness of the C-Br bond compared to the C-F bond and its susceptibility to a range of transformations.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for the generation of organometallic reagents, which can then be trapped with various electrophiles. The exchange rate generally follows the trend I > Br > Cl > F.[5] Consequently, the bromine atom of this compound will selectively undergo exchange in the presence of the fluorine atoms. Organolithium reagents, such as n-butyllithium or sec-butyllithium, are commonly employed for this purpose.[5][6] The reaction is typically performed at low temperatures (-78 °C) to prevent unwanted side reactions.[7][8] The resulting aryllithium species can then be functionalized by reaction with a variety of electrophiles.
Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench
-
Dissolve this compound (1.0 equiv) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 2.1 equiv to account for deprotonation of the phenol) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and metal-halogen exchange.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Metal-Halogen Exchange
Caption: Workflow for the functionalization of this compound via metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F.[9] Thus, the bromine atom of this compound is the exclusive site of reaction in common cross-coupling methodologies.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organoboron species with an organic halide. This reaction is highly tolerant of a wide range of functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), a boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10][11]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction forms C-N bonds by coupling an amine with an aryl halide. It is a cornerstone of medicinal chemistry for the synthesis of anilines and related compounds.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In an oven-dried, sealable reaction tube, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.[12]
Reactivity of the Fluorine Substituents
The fluorine atoms at the C3 and C5 positions are generally unreactive in metal-halogen exchange and palladium-catalyzed cross-coupling reactions under conditions that activate the C-Br bond. However, they play a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
In SₙAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group.[13][14] In this compound, the fluorine atoms and the deprotonated phenoxide are strongly electron-withdrawing, activating the ring for nucleophilic attack. While fluorine is a poor leaving group in SₙAr reactions compared to other halogens in many contexts, its high electronegativity strongly activates the ring, and under certain conditions, it can be displaced.[15] However, the bromine atom is a better leaving group, and its displacement via an SₙAr mechanism could also be envisioned, although palladium-catalyzed processes are generally more efficient for this transformation. Displacement of the fluorine atoms would likely require harsh reaction conditions (high temperatures and pressures) and a strong nucleophile.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) to deprotonate the phenol.
-
Add the nucleophile (e.g., a primary or secondary amine, 1.5-2.0 equiv).
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C) in a sealed vessel.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathway for SₙAr Reaction
Caption: The stepwise addition-elimination mechanism of nucleophilic aromatic substitution (SₙAr).
Summary of Reactivity
The differential reactivity of the halogen substituents in this compound is summarized in the table below.
| Reaction Type | Reactive Site | Relative Reactivity | Typical Conditions |
| Metal-Halogen Exchange | C-Br | High | Organolithium reagents, -78 °C |
| Suzuki-Miyaura Coupling | C-Br | High | Pd catalyst, base, boronic acid, heat |
| Buchwald-Hartwig Amination | C-Br | High | Pd catalyst, ligand, base, amine, heat |
| Nucleophilic Aromatic Substitution | C-F (or C-Br) | Low to Moderate | Strong nucleophile, high temperature |
Conclusion
The synthetic utility of this compound lies in the distinct reactivity of its bromine and fluorine substituents. The C-Br bond is readily functionalized through metal-halogen exchange and a variety of palladium-catalyzed cross-coupling reactions, providing a reliable entry point for the introduction of carbon and heteroatom-based substituents. In contrast, the C-F bonds are relatively inert under these conditions but activate the aromatic ring for nucleophilic aromatic substitution, a transformation that typically requires more forcing conditions. This predictable and chemoselective reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex, highly functionalized aromatic molecules for applications in drug discovery and materials science.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 325486-43-9 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. ethz.ch [ethz.ch]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vapourtec.com [vapourtec.com]
- 15. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3,5-difluorophenol: A Versatile Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-difluorophenol is a key organic intermediate whose strategic functionalization makes it an invaluable building block in the synthesis of complex organic molecules.[1] Its structure is distinguished by three key reactive sites: a bromine atom, a phenolic hydroxyl group, and a difluorinated aromatic ring. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2] The hydroxyl group can be readily functionalized through etherification or esterification, allowing for further molecular elaboration.[2] Furthermore, the presence of fluorine atoms often enhances the metabolic stability, binding affinity, and bioavailability of derivative compounds, making this scaffold particularly attractive in medicinal chemistry and drug discovery.[3][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 325486-43-9 | [1][6][7] |
| Molecular Formula | C₆H₃BrF₂O | [1][6] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [6] |
| Purity | ≥97.5% - 98% | [1][6] |
| Refractive Index (n20/D) | 1.5265-1.5305 | [6] |
| SMILES | OC1=CC(F)=CC(F)=C1Br | [6] |
| InChI Key | AGMQCXYWIMAOMT-UHFFFAOYSA-N | [6] |
Synthesis of this compound
While multiple routes to substituted bromofluorophenols exist, a common strategy involves the direct bromination of a corresponding phenol. The following proposed workflow illustrates the synthesis of this compound from 3,5-difluorophenol, a commercially available starting material.[8] This method is analogous to the synthesis of similar compounds like 4-Bromo-2,5-difluorophenol.[9]
Reactivity and Key Synthetic Transformations
The utility of this compound stems from its capacity to undergo a variety of chemical transformations at its key functional groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[10][11] The bromine atom on the this compound scaffold makes it an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[2]
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][12]
Typical Suzuki Coupling Conditions
| Component | Example | Molar Eq. / Mol% |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic acid | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1 - 5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2 - 3 equiv |
| Solvent | Toluene, Dioxane, THF/H₂O | - |
| Temperature | 80 - 120 °C | - |
Etherification Reactions
The phenolic hydroxyl group is readily converted into an ether linkage via reactions such as the Williamson ether synthesis.[13] This transformation involves the deprotonation of the phenol with a suitable base, followed by nucleophilic substitution with an alkyl halide. This reaction is crucial for attaching various alkyl chains or linkers, further diversifying the molecular scaffold for applications in drug discovery and materials science.[2][14]
Applications in Complex Molecule Synthesis
This compound is a valuable starting material for creating libraries of small molecules with potential therapeutic applications, particularly as enzyme inhibitors.[2] The synthetic workflow often involves an initial cross-coupling reaction followed by functionalization of the hydroxyl group, leading to complex biaryl ether structures.
Experimental Protocols
The following sections provide detailed, generalized methodologies for key transformations involving this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a typical setup for the palladium-catalyzed coupling of this compound with an arylboronic acid.[3][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the anhydrous toluene/water solvent mixture via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes or via three freeze-pump-thaw cycles.[10]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[10]
Protocol 2: General Procedure for O-Alkylation (Etherification)
This protocol describes the synthesis of an ether derivative from this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
Procedure:
-
Dissolve this compound in the anhydrous solvent within a round-bottom flask.
-
Add the base (e.g., K₂CO₃) to the solution and stir for 15-20 minutes at room temperature. If using NaH, cool the reaction to 0 °C before addition.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature (or heat gently to 50-60 °C if necessary) for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or distillation to afford the pure ether derivative.
Conclusion
This compound has proven to be an exceptionally versatile and valuable building block in organic synthesis. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing a robust platform for the construction of complex molecular architectures. The ability to perform C-C bond formation via Suzuki coupling and C-O bond formation via etherification, combined with the beneficial properties imparted by fluorine substitution, makes this reagent a powerful tool for professionals in drug discovery, agrochemicals, and materials science. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in advanced synthetic endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 325486-43-9 [chemicalbook.com]
- 8. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 14. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-3,5-difluorophenol: Commercial Availability, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-difluorophenol is a halogenated aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, suppliers, and key chemical properties. While a definitive, publicly available experimental protocol for its synthesis is not readily found in peer-reviewed journals, this document outlines plausible synthetic strategies based on established chemical principles and patent literature for related compounds. Furthermore, the guide explores the potential utility of this compound in drug discovery, particularly in the development of kinase inhibitors, and discusses the logical basis for its application in modulating signaling pathways.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities, with ≥97.5% or 98% being common grades. It is generally supplied as a liquid.
| Supplier | CAS Number | Purity | Product Code Example |
| Thermo Scientific | 325486-43-9 | 98% | H26203.03 |
| Fisher Scientific | 325486-43-9 | 98% | H26203 |
| Aladdin Scientific | 325486-43-9 | Not Specified | B137181 |
| Various Online Marketplaces | 325486-43-9 | ≥98% | Varies |
Note: Availability and product codes are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [1][2] |
| Molecular Weight | 208.99 g/mol | [2] |
| CAS Number | 325486-43-9 | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Refractive Index (@ 20°C) | 1.5265-1.5305 | [1] |
| Purity (by GC) | ≥97.5% | [1] |
Potential Synthetic Pathways
Electrophilic Bromination of 3,5-difluorophenol
The most direct conceptual pathway to this compound is the electrophilic bromination of 3,5-difluorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director. In 3,5-difluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. Due to the presence of fluorine atoms at positions 3 and 5, the electronic and steric environment will influence the regioselectivity of the bromination.
A general experimental workflow for such a reaction could be envisioned as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Materials: 3,5-difluorophenol, Bromine (Br₂) or N-Bromosuccinimide (NBS), an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), aqueous sodium thiosulfate (Na₂S₂O₃) solution, an organic solvent for extraction (e.g., ethyl acetate), and a drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
Dissolve 3,5-difluorophenol in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution of 3,5-difluorophenol. The temperature should be maintained at or below room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding an aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Disclaimer: This is a hypothetical protocol and has not been experimentally validated. Appropriate safety precautions must be taken when handling all chemicals.
Potential Applications in Drug Discovery and Signaling Pathways
While direct evidence for the biological activity of this compound is limited in publicly accessible literature, its structural features suggest its potential as a valuable intermediate in drug discovery, particularly in the design of kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The difluorophenol moiety is a key pharmacophore in several known kinase inhibitors. The fluorine atoms can engage in hydrogen bonding interactions with the kinase hinge region, a critical part of the ATP-binding pocket. The phenol group can also act as a hydrogen bond donor or acceptor. The introduction of a bromine atom at the 2-position of the 3,5-difluorophenol scaffold provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow for utilizing this compound in kinase inhibitor discovery.
Modulation of Signaling Pathways
By acting as a precursor to potent and selective kinase inhibitors, this compound can be instrumental in the development of therapeutic agents that modulate specific signaling pathways implicated in disease. For instance, inhibitors targeting kinases in the MAPK/ERK or PI3K/Akt pathways, which are frequently hyperactivated in cancer, could be synthesized using this versatile building block. The development of such inhibitors would allow researchers to dissect the roles of individual kinases in these complex pathways and to validate them as therapeutic targets.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Bromo-3,5-difluorophenol as a versatile building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this aromatic compound, featuring a bromine atom and two fluorine atoms, offers multiple avenues for the construction of complex molecular architectures prevalent in medicinal chemistry. The protocols outlined below focus on key bond-forming reactions: Suzuki-Miyaura coupling for carbon-carbon bond formation, Williamson ether synthesis for carbon-oxygen bond formation, and Ullmann condensation for carbon-nitrogen bond formation.
Introduction
This compound is a valuable starting material for the synthesis of a variety of pharmaceutical intermediates. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized through etherification or other modifications. The fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates. A known method for the synthesis of this compound involves the bromination of 3,5-difluorophenol.[1] This key intermediate can then be used in a variety of subsequent reactions to build more complex molecules.
Key Synthetic Applications and Protocols
Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of fluorinated biaryl and heteroaryl structures, which are common motifs in many drug molecules.
Experimental Protocol (Adapted from similar substrates)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data (Representative)
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 90 | 8 | 85-95 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 90 | 8 | 80-90 (estimated) |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 90 | 10 | 75-85 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on the specific arylboronic acid and reaction conditions.
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Williamson Ether Synthesis: Formation of Aryl Ethers
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. For this compound, this reaction allows for the introduction of various alkyl or substituted alkyl groups at the phenolic oxygen, a common step in modifying the properties of a potential drug molecule.
Experimental Protocol (Adapted from similar substrates)
This protocol outlines the etherification of this compound with a generic primary alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., Ethyl bromide, Benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and finely ground potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the phenol (approximately 0.5 M concentration).
-
Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.
Quantitative Data (Representative)
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl bromide | K₂CO₃ | DMF | 70 | 6 | 90-98 (estimated) |
| Benzyl bromide | K₂CO₃ | DMF | 70 | 5 | 92-99 (estimated) |
| 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 80 | 8 | 85-95 (estimated) |
Note: Yields are estimated based on typical Williamson ether synthesis reactions and may vary depending on the specific alkyl halide and reaction conditions.
Figure 2: Workflow for the Williamson ether synthesis of this compound.
Ullmann Condensation: Synthesis of Diaryl Amines
The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of carbon-nitrogen bonds, leading to the synthesis of diaryl amines. These structures are important components of many biologically active molecules.
Experimental Protocol (Adapted from similar substrates)
This protocol provides a general procedure for the Ullmann condensation of this compound with a generic primary or secondary amine.
Materials:
-
This compound (Note: for C-N coupling at the bromine position, the phenolic OH would likely need to be protected first, e.g., as a methyl ether. The protocol below assumes the starting material is 1-Bromo-2-methoxy-3,5-difluorobenzene for simplicity of demonstrating the C-N coupling.)
-
Amine (e.g., Aniline, Morpholine)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk tube, add 1-Bromo-2-methoxy-3,5-difluorobenzene (1.0 eq), the amine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the tube.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 90-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diaryl amine.
Quantitative Data (Representative)
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | CuI / L-proline | K₂CO₃ | DMSO | 110 | 18 | 70-80 (estimated) |
| Morpholine | CuI / L-proline | K₂CO₃ | DMSO | 100 | 16 | 75-85 (estimated) |
| Benzylamine | CuI / L-proline | K₂CO₃ | DMSO | 100 | 20 | 65-75 (estimated) |
Note: Yields are estimated based on typical Ullmann condensation reactions and may vary depending on the specific amine and reaction conditions.
Figure 3: Simplified reaction pathway for the Ullmann condensation.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. The protocols provided herein for Suzuki-Miyaura coupling, Williamson ether synthesis, and Ullmann condensation serve as a foundation for researchers to explore the rich chemistry of this building block. The ability to form C-C, C-O, and C-N bonds from a single starting material, combined with the beneficial effects of fluorine substitution, makes this compound a key component in the modern drug discovery and development toolbox. Further optimization of the outlined conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: 2-Bromo-3,5-difluorophenol in the Synthesis of a Novel Phenoxy Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential new agrochemical, 2-Bromo-3,5-difluorophenoxyacetic acid, utilizing 2-Bromo-3,5-difluorophenol as a key starting material. The document outlines the synthetic methodology, presents key data in a structured format, and illustrates the experimental workflow and the proposed mechanism of action using diagrams.
Introduction
Halogenated phenols are crucial building blocks in the synthesis of a wide range of agrochemicals. The specific substitution pattern of halogens on the phenol ring can significantly influence the biological activity, selectivity, and metabolic stability of the final product. This compound is a versatile reagent that holds potential for the development of novel herbicides, fungicides, and insecticides. This document describes the synthesis of a hypothetical phenoxyacetic acid herbicide, demonstrating a potential application of this compound in agrochemical discovery.
Hypothetical Agrochemical Profile
-
Compound Name: 2-Bromo-3,5-difluorophenoxyacetic acid
-
Agrochemical Class: Phenoxy herbicide
-
Proposed Target: Broadleaf weeds
-
Proposed Mode of Action: This compound is designed to act as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in susceptible broadleaf plants, ultimately causing their death.
Synthesis of 2-Bromo-3,5-difluorophenoxyacetic acid
The synthetic route to 2-Bromo-3,5-difluorophenoxyacetic acid involves a two-step process: a Williamson ether synthesis to couple this compound with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-bromo-3,5-difluorophenoxy)acetate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 47.8 mmol) and acetone (100 mL).
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (13.2 g, 95.6 mmol) to the solution.
-
Add ethyl chloroacetate (7.0 g, 57.4 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield ethyl 2-(2-bromo-3,5-difluorophenoxy)acetate as a colorless oil.
Step 2: Hydrolysis to 2-Bromo-3,5-difluorophenoxyacetic acid
-
Dissolve the purified ethyl 2-(2-bromo-3,5-difluorophenoxy)acetate (11.5 g, 38.7 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (3.1 g, 77.4 mmol) in water (20 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Bromo-3,5-difluorophenoxyacetic acid as a white solid.
Quantitative Data
| Parameter | Value |
| Step 1: Ethyl 2-(2-bromo-3,5-difluorophenoxy)acetate | |
| Yield | 85% |
| Appearance | Colorless oil |
| Purity (by HPLC) | >98% |
| Step 2: 2-Bromo-3,5-difluorophenoxyacetic acid | |
| Yield | 92% |
| Appearance | White solid |
| Melting Point | 135-137 °C |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures.[4][5] This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-3,5-difluorophenol, a key building block for various pharmaceutical and agrochemical compounds. The presence of the ortho-bromo and multiple fluorine substituents on the phenol ring presents unique challenges and considerations for optimizing reaction conditions.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. This cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1][2]
Recommended Reaction Conditions
Achieving high yields and purity in the Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes recommended starting conditions based on protocols for structurally similar and electronically demanding aryl bromides.[1][6][7]
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst choice is critical and may require screening. Pd(PPh₃)₄ is often a good starting point.[1][6] |
| Ligand | SPhos, XPhos, Buchwald ligands | For challenging couplings, specialized biarylphosphine ligands can improve catalyst activity and stability.[1][8] |
| Boronic Acid/Ester | Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equiv) | The choice of the boron species can influence reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv) | The choice of base is crucial for the transmetalation step. Stronger, non-nucleophilic bases are often more effective.[1] |
| Solvent | Toluene, Dioxane, THF, DMF | Aprotic polar solvents are commonly used. Anhydrous conditions are generally preferred.[1] |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Deoxygenation of the reaction mixture is essential to prevent catalyst degradation.[1] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction involving this compound. These protocols are adapted from established procedures for similar substrates and should be optimized for specific applications.[1][6][9]
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[6]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid pinacol ester, potassium phosphate, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.[6]
-
Add anhydrous 1,4-dioxane to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes typical reaction conditions for Suzuki coupling reactions of various aryl bromides, which can serve as a guide for optimizing the reaction of this compound.
| Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 96[9] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 94[9] |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89[9] |
| 3-Bromoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | ~85 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting
-
Low or No Conversion: Increase the reaction temperature, extend the reaction time, or increase the catalyst/ligand loading. Screening different catalyst and ligand systems may be necessary. Ensure all reagents and solvents are anhydrous and the system is properly deoxygenated.[1]
-
Formation of Side Products: Homo-coupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by using a different base or solvent system.[1] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can also occur, especially with ortho-substituted boronic acids under harsh basic conditions. Using milder bases or more active catalysts that allow for lower reaction temperatures can mitigate this issue.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-3,5-difluorophenol. This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl-2-amino-3,5-difluorophenols, which are valuable intermediates in the development of pharmaceuticals and other functional materials. The electron-withdrawing nature of the fluorine atoms and the presence of the ortho-hydroxyl group on the substrate present unique challenges that necessitate careful optimization of reaction conditions.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product and regenerate the active Pd(0) catalyst.[1][2] The choice of ligand, base, and solvent is critical for the success of this transformation, especially with challenging substrates like this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[1]
Key Experimental Parameters
Successful Buchwald-Hartwig amination of this compound requires careful consideration of the following parameters:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common precatalysts include Pd₂(dba)₃ (a Pd(0) source) and Pd(OAc)₂ (a Pd(II) source which is reduced in situ). The choice of precatalyst can influence reaction rates and catalyst stability.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle. For electron-deficient substrates, bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can affect functional group tolerance.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used. The choice of solvent can impact the solubility of the reagents and the reaction temperature.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Optimization of the temperature is often necessary to achieve a good balance between reaction rate and catalyst decomposition.
-
Inert Atmosphere: The reaction is sensitive to oxygen and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
Experimental Protocols
The following protocols are generalized starting points for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of catalyst, ligand, base, and reaction time may be necessary for specific substrates.
Protocol 1: Coupling with Primary and Secondary Alkylamines
This protocol is suitable for the coupling of this compound with various primary and secondary alkylamines.
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under the argon atmosphere, add NaOtBu (1.5 equiv) and this compound (1.0 equiv).
-
Add the alkylamine (1.2-1.5 equiv) followed by anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Primary and Secondary Arylamines
This protocol is adapted for the coupling of this compound with a range of primary and secondary arylamines.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In an oven-dried Schlenk tube containing a magnetic stir bar, combine Pd₂(dba)₃ (0.015 equiv) and RuPhos (0.03 equiv).
-
Seal the tube and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add Cs₂CO₃ (2.0 equiv), this compound (1.0 equiv), and the arylamine (1.2 equiv).
-
Add anhydrous dioxane (to achieve a concentration of 0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and immerse it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-aryl-2-amino-3,5-difluorophenol.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These are based on typical outcomes for electronically similar substrates and should serve as a guide for reaction optimization.
Table 1: Coupling with Primary and Secondary Alkylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | Good-Excellent |
| Cyclohexylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16-24 | Good |
| Diethylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS (1.4) | THF | 80 | 12-24 | Moderate-Good |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-16 | High |
Table 2: Coupling with Primary and Secondary Arylamines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | Good-Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | High |
| N-Methylaniline | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.8) | Toluene | 100 | 20-30 | Moderate-Good |
| Diphenylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ (2.5) | Dioxane | 110 | 24-36 | Moderate |
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Etherification of 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the etherification of 2-Bromo-3,5-difluorophenol, a versatile intermediate in the synthesis of novel chemical entities for drug discovery. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction for forming ethers from phenols.
Introduction
This compound is a valuable building block in medicinal chemistry. The strategic placement of bromo- and fluoro-substituents offers multiple points for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The etherification of the phenolic hydroxyl group is a common strategy to introduce a variety of side chains, which can modulate properties such as lipophilicity, metabolic stability, and target binding affinity. The incorporation of fluorine, in particular, is a well-established strategy in modern drug design to enhance metabolic stability and binding affinity.[1][2]
Core Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide (or other electrophile with a good leaving group), displacing the halide to form the ether.[3][4][5]
Reaction Scheme:
For successful synthesis, primary alkyl halides are preferred as they are most susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to E2 elimination, which will result in the formation of an alkene as a major byproduct.[4][5]
Experimental Protocol: Synthesis of 1-Bromo-2-(butoxymethyl)-3,5-difluorobenzene
This protocol details the synthesis of a representative ether from this compound and 1-bromobutane.
Materials:
-
This compound
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 50 mL of anhydrous acetone.
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). Let the reaction proceed for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Rinse the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the rinse, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 25 mL), followed by saturated brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-bromo-2-(butoxymethyl)-3,5-difluorobenzene.
Data Presentation
Table 1: Reagent Quantities and Physicochemical Properties
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 209.99 | 1.0 | 10 | 2.10 g |
| 1-Bromobutane | 137.02 | 1.2 | 12 | 1.29 mL |
| Potassium Carbonate | 138.21 | 1.5 | 15 | 2.07 g |
| Acetone (solvent) | - | - | - | 50 mL |
Table 2: Representative Yields for Williamson Ether Synthesis of Phenols
| Phenol Substrate | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetone | 95 | General Knowledge |
| Acetaminophen | Iodoethane | K₂CO₃ | 2-Butanone | ~80-90 | [3] |
| 2-(hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | NaH | DMF | Not specified | [6] |
Note: The yield for the etherification of this compound is expected to be in a similar range to the examples provided, likely between 70-95%, depending on the purity of the starting materials and the reaction conditions.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Derivatization of 2-Bromo-3,5-difluorophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2-Bromo-3,5-difluorophenol, a versatile building block in medicinal chemistry. The unique substitution pattern of this scaffold, featuring a reactive phenolic hydroxyl group, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms, offers a powerful platform for the synthesis of novel bioactive molecules. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
This document outlines detailed protocols for key derivatization reactions, including Williamson Ether Synthesis, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Furthermore, it explores the potential biological applications of the resulting derivatives, particularly in the context of anticancer and anti-inflammatory drug discovery, by discussing their potential interactions with key signaling pathways.
Key Derivatization Strategies
The derivatization of this compound primarily targets two reactive sites: the phenolic hydroxyl group and the carbon-bromine bond.
-
O-Alkylation/O-Arylation (Ether Synthesis): The hydroxyl group can be readily converted to an ether linkage, allowing for the introduction of a wide variety of alkyl, aryl, and heteroaryl substituents. This modification can significantly impact the molecule's lipophilicity and steric profile.
-
C-C Bond Formation (Suzuki-Miyaura Coupling): The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl and heteroaryl structures. This is a powerful method for extending the molecular framework and exploring new chemical space.
-
C-N Bond Formation (Buchwald-Hartwig Amination): The carbon-bromine bond can also be functionalized to form carbon-nitrogen bonds, providing access to a diverse range of aniline and N-heterocyclic derivatives, which are prevalent motifs in pharmaceuticals.
Experimental Protocols and Data
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers via the reaction of an alkoxide with an alkyl halide.[2][3][4][5]
Protocol:
-
Deprotonation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated (typically 50-80 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ether derivative.
Table 1: Representative Data for Williamson Ether Synthesis of this compound Derivatives
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | >90 (estimated) |
| Ethyl iodide | NaH | THF | 25 | 12 | >85 (estimated) |
| 4-Nitrobenzyl bromide | Cs₂CO₃ | Acetonitrile | 80 | 4 | >92 (estimated) |
| Propargyl bromide | K₂CO₃ | Acetone | 50 | 8 | >88 (estimated) |
Note: The data in this table is representative and based on typical yields for Williamson ether synthesis with similar substituted phenols. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1][6][7][8][9]
Protocol:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or THF).
-
Reaction: The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for the required time, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired biaryl derivative.
Table 2: Representative Data for Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | ~75 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 | 6 | ~88 |
Note: The data in this table is illustrative, based on typical conditions and yields for Suzuki-Miyaura coupling of similar aryl bromides.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11][12][13][14][15]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%), and a strong base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃, 1.5-2.5 eq.) in a dry reaction vessel.
-
Add an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Reaction: The sealed vessel is heated (typically 80-130 °C) with stirring for the necessary duration, with progress monitored by LC-MS or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the desired N-aryl derivative.
Table 3: Representative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | ~80 |
| Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |
| N-Methylaniline | G3-XPhos (2) | - | LHMDS | THF | 80 | 12 | ~90 |
| Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | Toluene | 120 | 20 | ~70 |
Note: This data is illustrative and based on general outcomes for Buchwald-Hartwig amination with similar aryl bromides.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Biological Relevance and Signaling Pathways
Derivatives of this compound are of significant interest in medicinal chemistry due to their potential to modulate key signaling pathways implicated in diseases such as cancer and inflammation. The introduction of diverse functionalities through the described derivatization strategies allows for the fine-tuning of interactions with biological targets.
Many small molecule kinase inhibitors, for instance, target the ATP-binding pocket of kinases within critical signaling cascades. The structural motifs accessible from this compound are commonly found in such inhibitors. Key pathways that are often dysregulated in cancer and are targets for therapeutic intervention include:
-
EGFR/HER2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PI3K-Akt pathways, leading to cell proliferation, survival, and differentiation.[10][16][17][18][19][20][21][22][23]
-
MAPK/ERK Pathway: This pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and is frequently hyperactivated in cancer.[24][25][26][27]
-
PI3K-Akt Signaling Pathway: This pathway is crucial for regulating the cell cycle, and its over-activation can lead to uncontrolled cell growth and resistance to apoptosis.[28][29][30][31][32]
The following diagrams illustrate these key signaling pathways.
EGFR/HER2 Signaling Pathway
Caption: Overview of the EGFR/HER2 signaling cascade.
MAPK/ERK and PI3K-Akt Pathways
Caption: The interconnected MAPK/ERK and PI3K-Akt signaling pathways.
By synthesizing a library of this compound derivatives, researchers can systematically probe the structure-activity relationships (SAR) required for potent and selective modulation of these and other biologically important pathways, ultimately leading to the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. assaygenie.com [assaygenie.com]
- 28. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. cusabio.com [cusabio.com]
- 31. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
Application Notes and Protocols for the Introduction of 3,5-Difluorophenyl Moieties using 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for incorporating the 3,5-difluorophenyl moiety into molecules of interest, utilizing 2-Bromo-3,5-difluorophenol as a key building block. The strategic placement of the bromine atom and the phenolic hydroxyl group allows for a variety of cross-coupling and nucleophilic substitution reactions. While specific literature detailing extensive applications of this compound is limited, this document provides detailed protocols adapted from well-established procedures for structurally similar aryl bromides. These protocols serve as a robust starting point for reaction optimization and development.
Introduction of Aryl and Heteroaryl Groups via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction couples an organoboron species (boronic acid or ester) with an organohalide. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Illustrative Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (this process is repeated three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-difluorophenol.
Illustrative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura reactions of various aryl bromides. This data can serve as a reference for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 75-85* |
*Yields are illustrative and based on reactions with analogous aryl bromides. Actual yields with this compound may vary and require optimization.
Formation of C-N Bonds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This method is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.5-3 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of various aryl bromides, which can be used as a starting point for reactions with this compound.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (1/2) | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 12 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1.5/3) | Cs₂CO₃ | Toluene | 90 | 24 | 70-85* |
*Yields are illustrative and based on reactions with analogous aryl bromides. Actual yields with this compound may vary and require optimization.
Synthesis of Diaryl Ethers via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. This reaction is particularly useful for synthesizing complex ether linkages that are common in natural products and pharmaceuticals.
Experimental Workflow for Ullmann Condensation:
Caption: A typical experimental workflow for the Ullmann condensation.
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed synthesis of diaryl ethers from this compound and a substituted phenol.
Materials:
-
This compound
-
Phenol or substituted phenol (1.0-1.2 equivalents)
-
Copper catalyst (e.g., CuI, CuO, Cu powder) (5-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
High-boiling polar solvent (e.g., DMF, NMP, pyridine)
-
Optional: Ligand (e.g., 1,10-phenanthroline, L-proline)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the phenol (1.1 eq.), the base (2.0 eq.), and the copper catalyst (10 mol%).
-
If a ligand is used, add it at this stage.
-
Add the anhydrous, high-boiling solvent.
-
Heat the reaction mixture to 120-180 °C under an inert atmosphere for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove insoluble salts.
-
Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Ullmann Condensation
The following table provides representative conditions and yields for the Ullmann ether synthesis, which can guide the optimization of reactions involving this compound.
| Entry | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | K₂CO₃ | DMF | 150 | 24 | 60-80 |
| 2 | 4-Methoxyphenol | CuO (15) | Cs₂CO₃ | NMP | 160 | 18 | 65-85 |
| 3 | 2,6-Dimethylphenol | Cu Powder (20) | K₂CO₃ | Pyridine | 130 | 36 | 50-70* |
*Yields are illustrative and based on reactions with analogous aryl bromides. Actual yields with this compound may vary and require optimization, particularly with sterically hindered substrates.
Safety Considerations
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium and Copper Catalysts: Many of these catalysts are air and moisture sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Many of the solvents used are flammable and/or toxic. Use in a well-ventilated area and take appropriate fire safety precautions.
Conclusion
This compound is a valuable synthetic intermediate for the introduction of the 3,5-difluorophenyl moiety. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation, although adapted from related compounds, offer a strong foundation for the development of synthetic routes to novel molecules in the fields of medicinal chemistry, materials science, and agrochemicals. Researchers are encouraged to use these protocols as a starting point and to perform systematic optimization of reaction conditions to achieve the desired outcomes.
Application Notes and Protocols for Reactions Involving 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental guidance for chemical reactions involving 2-bromo-3,5-difluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the utility of the bromophenyl moiety in cross-coupling reactions and the influence of fluorine substituents on the physicochemical properties of target molecules.
Introduction
This compound is a valuable starting material for the synthesis of a wide array of complex organic molecules. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The phenolic hydroxyl group can be readily functionalized, and the fluorine atoms can modulate the bioactivity, metabolic stability, and lipophilicity of derivative compounds. These features make this compound a crucial intermediate in the development of novel enzyme inhibitors and other biologically active compounds.[1][2][3]
Data Presentation: Typical Reaction Conditions
The successful execution of cross-coupling reactions with this compound is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on protocols for similar aryl bromides. Optimization for this specific substrate is recommended.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Notes |
| Aryl Halide | This compound | 1.0 | --- |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2 - 1.5 | Excess boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 mol% | The choice of catalyst can significantly impact reaction efficiency. |
| Ligand | PPh₃, XPhos, SPhos | 2 - 10 mol% | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | The base activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | --- | Degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | --- | Reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 4 - 24 hours | --- | Monitored by TLC, GC, or LC-MS. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of this compound
| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Notes |
| Aryl Halide | This compound | 1.0 | --- |
| Amine | Primary or secondary amine | 1.1 - 1.5 | The nature of the amine can influence the choice of catalyst and ligand. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 2 mol% | Pre-catalysts are often used for convenience and improved reactivity. |
| Ligand | BINAP, XPhos, RuPhos | 2 - 5 mol% | Sterically hindered biarylphosphine ligands are often effective.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.0 | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | --- | Anhydrous and deoxygenated solvents are critical. |
| Temperature | 80 - 110 °C | --- | Higher temperatures may be needed for less reactive amines or aryl chlorides.[5] |
| Reaction Time | 12 - 24 hours | --- | Monitored by TLC, GC, or LC-MS. |
Experimental Protocols
The following are detailed, generalized methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound. These protocols are based on established procedures for similar substrates and may require optimization.[5][6][7]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a Schlenk tube or reaction vial.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound and the amine.
-
Seal the vessel and add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Signaling Pathway Inhibition
Derivatives of bromophenols have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a key regulator in the insulin signaling pathway.[1][2] Inhibition of PTP1B can enhance insulin sensitivity, making it a target for anti-diabetic drug development.
Caption: Inhibition of PTP1B in the insulin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring 2-Bromo-3,5-difluorophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 2-Bromo-3,5-difluorophenol. The protocols are based on established analytical techniques for structurally similar halogenated phenolic compounds and are intended to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for monitoring the progress of organic reactions by separating the starting materials, intermediates, and products. The following protocol is a starting point for developing a validated HPLC method for this compound.
Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a 50:50 (A:B) ratio and increase the organic phase (B) to 90% over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Reaction Sample Preparation: Withdraw an aliquot from the reaction mixture and quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical Method Validation Data
The following table summarizes the expected performance of the HPLC method. These values are based on methods for similar compounds and should be confirmed through a full method validation.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow: HPLC Analysis
Caption: General experimental workflow for HPLC analysis of a reaction sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is necessary to improve the volatility and chromatographic performance of this compound. Silylation is a common and effective derivatization technique for phenols.
Experimental Protocol: GC-MS with Silylation
Instrumentation:
-
A GC system coupled with a mass spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
Sample Preparation and Derivatization:
-
Extraction: If the reaction is in an aqueous matrix, perform a liquid-liquid extraction (LLE). Adjust the pH of the aqueous sample to ~2-3 with a suitable acid. Extract with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100-200 µL).
-
Derivatization: To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). A typical ratio is 50 µL of BSTFA to 100 µL of the concentrated sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 70°C, hold for 2 minutes.Ramp: 10°C/min to 280°C.Hold: 5 minutes at 280°C. |
| Mass Spectrometer | Electron Ionization (EI) mode at 70 eV |
| Scan Range | m/z 50-500 |
Data Presentation: Expected GC-MS Data
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. The exact retention time and mass fragmentation pattern should be confirmed by analyzing a derivatized standard.
| Parameter | Expected Result |
| Retention Time | Dependent on the specific GC conditions, but will be significantly shorter and have better peak shape than the underivatized phenol. |
| Key Mass Fragments (m/z) | Expect to see the molecular ion (M+) of the TMS derivative and characteristic fragments from the loss of methyl groups and the TMS moiety. |
| Linearity (R²) | > 0.998 |
| LOD/LOQ | Expected to be in the low µg/L to ng/L range, depending on the sample matrix and MS detector. |
Experimental Workflow: GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In-Situ Monitoring
NMR spectroscopy is an indispensable tool for confirming the structure of reactants, products, and any isolated intermediates. Due to the presence of fluorine atoms, ¹⁹F NMR is particularly powerful for monitoring reactions of this compound, as the signals are often well-resolved and provide a clean background for quantitative analysis.
Experimental Protocol: NMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For reaction monitoring, an internal standard with a known concentration and a resonance that does not overlap with the signals of interest should be added for quantitative analysis.
NMR Experiments:
-
¹H NMR: To observe the proton signals of the aromatic ring and any aliphatic groups in the reactants and products.
-
¹³C NMR: To confirm the carbon skeleton of the molecules.
-
¹⁹F NMR: This is highly recommended for monitoring the reaction progress. The chemical shifts of the fluorine atoms are very sensitive to their chemical environment, allowing for clear differentiation between the starting material and the product.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shifts and Multiplicities |
| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the bromine and fluorine substituents. The phenolic proton will be a broad singlet. |
| ¹³C NMR | Aromatic carbons will show characteristic chemical shifts with C-F and C-Br couplings. |
| ¹⁹F NMR | Two distinct signals are expected for the two fluorine atoms, with coupling to each other and to the aromatic protons. |
Logical Relationship: NMR in Reaction Monitoring
Caption: Logical workflow for using NMR spectroscopy in reaction monitoring.
Representative Reaction Pathway: Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions to form more complex molecules. The Suzuki-Miyaura coupling is a common example where the bromine atom is replaced by a new carbon-carbon bond.
Caption: A simplified signaling pathway for the Suzuki-Miyaura coupling of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-3,5-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of Suzuki coupling reactions involving 2-Bromo-3,5-difluorophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion with this compound, an electron-deficient aryl bromide, is a common issue. The electron-withdrawing fluorine atoms and the phenolic hydroxyl group can deactivate the substrate towards oxidative addition, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[1][2] Here are the key areas to troubleshoot:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[3] Consider switching to more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can facilitate the challenging oxidative addition step.[4]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4][6] For challenging couplings, stronger bases are often required. A systematic screening of bases such as K₃PO₄, Cs₂CO₃, and KF is recommended.[4][5][7] The effectiveness of a base is highly dependent on the solvent and other reaction conditions.[4]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for oxidative addition.[4][8] However, be aware that higher temperatures can also promote side reactions like protodeboronation.[9]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[9][10] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[9][11]
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, especially with electron-deficient boronic acids.[9] It can be exacerbated by high temperatures and the presence of water. To mitigate this, consider using milder bases like KF or K₃PO₄, ensuring anhydrous conditions where appropriate, or using more stable boronic esters (e.g., pinacol esters).[9][10]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4][11][12] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can minimize homocoupling.[4][12]
-
Proto-debromination: The replacement of the bromine atom on your starting material with a hydrogen can also occur. This suggests that the catalyst system is not efficient enough to promote the desired cross-coupling pathway over this side reaction.[8] Screening for a more active catalyst is recommended.[8]
Q3: How do I choose the optimal solvent for the Suzuki coupling of this compound?
A3: The solvent influences the solubility of reagents and the stability of the catalytic species.[5] Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[8] Often, a mixture of an organic solvent with water is employed to dissolve the inorganic base.[13] However, the role of the solvent can be complex and may affect the selectivity of the reaction.[14][15] For challenging substrates, screening different solvent systems is advisable. For instance, the higher solubility of aryl-boronic acids in a 1,4-dioxane/water mixture has been shown to improve yields compared to toluene.[13]
Q4: The purification of my product is challenging due to co-eluting impurities. What are the best strategies for purification?
A4: Purification of Suzuki coupling products often requires careful chromatography.
-
Aqueous Work-up: An initial aqueous work-up is essential to remove the inorganic base and other water-soluble impurities.[16]
-
Removal of Boronic Acid: Unreacted boronic acid can often be removed by a basic aqueous wash (e.g., with NaOH or K₂CO₃ solution), which converts it to its water-soluble boronate salt.[12]
-
Chromatography: For separating the desired product from nonpolar byproducts like homocoupled arenes, meticulous column chromatography with a shallow solvent gradient is often effective.[12] It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[12]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[16]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions with substituted aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [17] |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [17] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 81 | [17] |
| Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/Water (3:3:1) | 95 | 16-24 | Varies | [18] |
| G3-XPhos Precatalyst | K₃PO₄ (0.5M aq.) | THF | Room Temp | 0.5 | Varies | [18] |
Experimental Protocols
This is a generalized procedure for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acids is recommended.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[19]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5-10 mL)[13][17]
-
Anhydrous sodium sulfate or magnesium sulfate[8]
-
Organic solvent for extraction (e.g., ethyl acetate)[8]
-
Brine solution[8]
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.[19]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.[8][9]
-
Solvent Addition: Add the degassed solvent via syringe.[19]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours).[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8][9]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[8][19]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-3,5-difluorophenol Reactions
Welcome to the technical support center for reactions involving 2-Bromo-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations. The unique substitution pattern of this compound, with an ortho-bromo group and two meta-fluoro groups, presents distinct steric and electronic challenges. This guide offers strategies and detailed protocols to help you navigate these complexities and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenges arise from a combination of steric hindrance and electronic effects:
-
Steric Hindrance: The bromine atom at the ortho position to the hydroxyl group physically blocks the approach of reagents, slowing down reaction rates and often requiring more forcing conditions or specialized catalysts.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which acidifies the phenolic proton, potentially influencing the choice of base. These fluorine atoms can also impact the electron density of the aromatic ring, affecting its reactivity in cross-coupling reactions.
Q2: I am having trouble with the O-alkylation (Williamson Ether Synthesis) of this compound. What can I do to improve the yield?
A2: Low yields in the Williamson ether synthesis of this substrate are common due to the hindered hydroxyl group.[1] Here are some troubleshooting steps:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF are often effective.[2] Softer bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may require higher temperatures and longer reaction times.
-
Alkyl Halide Reactivity: Use a more reactive alkylating agent. The reactivity order is I > Br > Cl.[3] Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side products.[1]
-
Temperature Optimization: A moderate increase in temperature (typically 50-100 °C) can improve the reaction rate.[4] However, excessively high temperatures may promote side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate Sₙ2 reactions.[4]
Q3: My Suzuki-Miyaura coupling with this compound is giving low yields and significant side products like hydrodebromination. How can I optimize this reaction?
A3: Low yields and hydrodebromination are frequent issues in Suzuki-Miyaura couplings of sterically hindered and electron-deficient aryl halides.[5][6] Consider the following:
-
Catalyst and Ligand Selection: This is the most critical factor. Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst, are good starting points.[7]
-
Base Selection: The choice of base is crucial. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7] Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The ratio may need to be optimized to ensure the solubility of all components.[8]
-
Inert Atmosphere: Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and homocoupling of the boronic acid.[8]
Q4: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding to completion. What should I try?
A4: The Buchwald-Hartwig amination of sterically hindered aryl bromides requires careful optimization of the catalyst system and reaction conditions.[9]
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are key. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective for coupling with hindered substrates.[10]
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ can be used. Pd₂(dba)₃ is often preferred for its air stability.[10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base for this reaction.[11]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in O-Alkylation (Williamson Ether Synthesis)
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of the phenol | Use a stronger base (e.g., NaH, KH).[2] |
| Low reactivity of the alkyl halide | Use an alkyl iodide or bromide instead of a chloride.[3] |
| Steric hindrance around the hydroxyl group | Increase reaction temperature (50-100 °C) and extend reaction time.[4] |
| Competing elimination reaction | Use a primary alkyl halide; avoid secondary or tertiary halides.[1] |
| Inappropriate solvent | Use a polar aprotic solvent like DMF or acetonitrile.[4] |
Issue 2: Low Yield or Side Reactions in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inefficient oxidative addition | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[7] |
| Catalyst deactivation | Ensure rigorous degassing of solvents and maintain an inert atmosphere.[8] |
| Hydrodebromination | Use a milder base or lower the reaction temperature. |
| Homocoupling of boronic acid | Use a Pd(0) precatalyst and ensure anaerobic conditions.[8] |
| Poor solubility of reagents | Optimize the solvent system (e.g., dioxane/water, toluene/water ratio).[8] |
Issue 3: Incomplete Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Steric hindrance at the coupling site | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[10] |
| Ineffective base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[11] |
| Low reaction temperature | Increase the temperature to 80-110 °C.[10] |
| Catalyst inhibition | Ensure the amine starting material is of high purity. |
| Inappropriate solvent | Use anhydrous, non-protic solvents like toluene or dioxane.[11] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis) of this compound
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound.
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and finely powdered potassium phosphate.
-
In a separate vial, add the palladium(II) acetate and XPhos.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe under an inert atmosphere.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[12]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
Preventing side reactions like protodeboronation with 2-Bromo-3,5-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions, particularly protodeboronation, during the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent (e.g., an arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes the boronic acid, reducing the yield of the desired biaryl product and forming a byproduct that can complicate purification. For a substrate like this compound, which is electron-rich due to the hydroxyl group, the corresponding boronic acid coupling partners can be susceptible to protodeboronation, especially under the basic reaction conditions required for the Suzuki coupling.[2]
Q2: How do the fluorine atoms and the hydroxyl group in this compound affect the Suzuki-Miyaura reaction and the propensity for side reactions?
A2: The hydroxyl group is an electron-donating group, which can increase the electron density on the aromatic ring, making the aryl halide less reactive towards oxidative addition. The ortho-hydroxyl group can also interact with the palladium catalyst.[3] The fluorine atoms are electron-withdrawing and can influence the electronic properties of the substrate. This combination of substituents can make optimizing the reaction conditions challenging. The phenolic hydroxyl group is acidic and will be deprotonated by the base, which can affect its coordinating ability and the electronic nature of the ring during the catalytic cycle.
Q3: What are the primary factors that contribute to protodeboronation in this context?
A3: Several factors can accelerate protodeboronation:
-
Base: Strong bases (e.g., NaOH, KOH) and higher concentrations of base can significantly increase the rate of protodeboronation.[3][4] The reaction is often promoted under basic conditions which generate a more reactive boronate anion ([ArB(OH)₃]⁻).[5]
-
Temperature: Higher reaction temperatures generally increase the rate of both the desired coupling and the undesired protodeboronation.
-
Solvent: The presence of water in the solvent system can serve as a proton source for protodeboronation.[5] While some water can be beneficial for the Suzuki reaction, excess water should be avoided.
-
Catalyst/Ligand System: A slow or inefficient catalyst system that results in long reaction times can lead to increased degradation of the boronic acid.
Q4: How can I minimize protodeboronation when using this compound?
A4: Key strategies include:
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]
-
Use of Boronic Esters: Instead of using the free boronic acid, consider using a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing protodeboronation.[1][5]
-
Catalyst System: Utilize a highly active palladium catalyst and ligand system that promotes a fast cross-coupling reaction, which can outcompete the slower protodeboronation. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.
-
Reaction Conditions: Use the lowest possible reaction temperature that allows for a reasonable reaction rate. Ensure anhydrous solvents are used to minimize the presence of a proton source.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of protodeboronated byproduct (Ar-H) | 1. Base is too strong or concentration is too high.2. Reaction temperature is too high.3. Presence of excess water.4. Inefficient catalyst system leading to long reaction times. | 1. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Use the minimum effective amount of base.2. Lower the reaction temperature and monitor the reaction over a longer period.3. Use anhydrous solvents and dry reagents. Consider adding molecular sieves.4. Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective. Increase catalyst loading slightly if necessary. |
| No or very low conversion of this compound | 1. Catalyst is inactive or poisoned.2. Oxidative addition is too slow.3. Insufficiently basic conditions. | 1. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. Use fresh, high-quality catalyst and ligands.2. Use a more electron-rich and bulky ligand to promote oxidative addition.3. While strong bases can cause protodeboronation, the chosen base must be strong enough to facilitate transmetalation. If using a very weak base, consider a slightly stronger one within the recommended milder options. |
| Formation of homocoupled byproduct (Ar-Ar from boronic acid) | 1. Presence of oxygen in the reaction mixture.2. Slow transmetalation step. | 1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).2. Optimize the base and solvent system to facilitate the transmetalation step. |
Data Presentation
The following tables provide illustrative data on the effect of different reaction parameters on the outcome of Suzuki-Miyaura couplings with substrates analogous to this compound. This data is intended to guide experimental design.
Table 1: Effect of Base on Suzuki Coupling Yield
Reaction conditions: Aryl Bromide (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100 °C, 12 h.
| Base (2.0 equiv) | Yield of Coupled Product (%) | Reference |
| K₃PO₄ | 95 | [3] |
| K₂CO₃ | 92 | [3] |
| Na₂CO₃ | 98 | [6][7] |
| Cs₂CO₃ | 88 | [3] |
| NaOH | ~70 | [4] |
| Triethylamine (TEA) | 45 | [3] |
Note: Data is compiled from studies on similar aryl bromides and is intended to show general trends. Yields are highly dependent on the specific substrate and conditions.[3]
Table 2: Comparison of Boronic Acid vs. Boronic Ester
Reaction conditions for a challenging Suzuki coupling prone to protodeboronation.
| Boron Reagent | Temperature (°C) | Yield of Coupled Product (%) | Notes |
| Arylboronic Acid | 60 | 75 | Prone to decomposition at higher temperatures. |
| Arylboronic Acid Pinacol Ester | 60 | 65 | Slower reaction rate at lower temperatures. |
| Arylboronic Acid | 100 | 30 | Significant protodeboronation observed. |
| Arylboronic Acid Pinacol Ester | 100 | 85 | Increased stability at higher temperatures leads to better yield. |
Note: This is representative data illustrating the "slow-release" strategy. Actual yields will vary based on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure to Minimize Protodeboronation using a Boronic Ester
This protocol is designed for reactions where protodeboronation is a significant issue.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the palladium pre-catalyst to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Managing homocoupling of boronic acids in reactions with 2-Bromo-3,5-difluorophenol
Welcome to the technical support center for managing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-3,5-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions, particularly the homocoupling of boronic acids, and optimize your reaction outcomes.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid Observed
Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. If you are observing a significant amount of the boronic acid dimer (Ar-Ar) in your reaction mixture, consult the following troubleshooting table.
Table 1: Troubleshooting High Levels of Boronic Acid Homocoupling
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing three freeze-pump-thaw cycles. Ensure the reaction is run under a strict inert atmosphere. | A significant reduction in homocoupling. Oxygen is a known promoter of this side reaction. |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Pd(II) sources can directly react with the boronic acid to form the homocoupled product during the initial phase of the reaction. | Reduced homocoupling, especially at the beginning of the reaction. |
| Inappropriate Base | Screen different bases. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferable to strong bases like NaOH, which can accelerate homocoupling. | Lower levels of homocoupling and potentially higher yields of the cross-coupled product. |
| High Concentration of Boronic Acid | Employ a slow addition of the boronic acid to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. | Reduced homocoupling and improved selectivity for the cross-coupling product. |
| Inefficient Ligand | Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands can accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway. | Increased rate of cross-coupling relative to homocoupling, leading to higher product yields. |
Troubleshooting Workflow for Homocoupling
Issue 2: Low or No Conversion to the Desired Product
Low conversion rates in the Suzuki coupling of this compound can be frustrating. This electron-deficient substrate can present challenges for the oxidative addition step. The following table provides guidance on how to address low reactivity.
Table 2: Troubleshooting Low Conversion
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Catalyst Activity | Increase the catalyst loading (from 1-2 mol% up to 5 mol%). Screen different palladium precatalysts and ligands. For electron-deficient aryl bromides, highly active catalysts with bulky, electron-rich ligands are often necessary. | Improved conversion to the desired product. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While higher temperatures can sometimes promote side reactions, they are often necessary to drive the oxidative addition of electron-deficient aryl halides. | Increased reaction rate and higher conversion. |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. Consider screening alternative solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). | Improved reaction kinetics due to better mass transport. |
| Base Incompatibility | The choice of base is critical and can be substrate-dependent. Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃, to find the optimal one for your specific boronic acid. | Identification of a base that effectively promotes transmetalation without causing significant side reactions. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen. Catalyst decomposition to palladium black can occur in the presence of oxygen or at excessively high temperatures. | Preservation of the active catalytic species throughout the reaction, leading to higher conversion. |
Logical Relationship of Reaction Parameters for Optimal Yield
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to boronic acid homocoupling?
A1: There are two main pathways for boronic acid homocoupling in Suzuki reactions. The first is an oxygen-mediated process where dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product. The second is a Pd(II)-mediated pathway, which is particularly relevant when using a Pd(II) salt as a precatalyst. In this case, the Pd(II) can directly couple two boronic acid molecules as part of its reduction to the active Pd(0) state.
Q2: How does the electron-deficient nature of this compound affect the reaction?
A2: The fluorine atoms on the phenyl ring of this compound are electron-withdrawing, which makes the aryl bromide more susceptible to oxidative addition to the palladium catalyst. While this can be beneficial for the initial step of the catalytic cycle, it can also make the resulting cross-coupled product more electron-deficient and potentially more reactive towards further transformations or side reactions if not carefully controlled.
Q3: Can the choice of boronic acid influence the extent of homocoupling?
A3: Yes, the structure of the boronic acid can play a role. Electron-rich boronic acids may be more prone to homocoupling under certain conditions. Additionally, sterically hindered boronic acids might undergo slower cross-coupling, allowing the competitive homocoupling reaction to become more significant.
Q4: Is water necessary in the reaction mixture?
A4: In many Suzuki coupling protocols, a small amount of water is beneficial or even necessary. It helps to dissolve the inorganic base and can facilitate the transmetalation step. However, excessive water can promote the undesired protodeboronation of the boronic acid. The optimal amount of water should be determined experimentally for your specific reaction conditions.
Q5: What is a general, reliable starting point for the Suzuki coupling of this compound?
A5: A good starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos. For the base, K₃PO₄ or K₂CO₃ are often effective. A common solvent system is a mixture of an organic solvent like dioxane or toluene with water. It is crucial to rigorously degas the reaction mixture and run the reaction under an inert atmosphere.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary for your specific boronic acid coupling partner.
Protocol 1: General Procedure using a Pd(0) Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure using a Pd(II) Precatalyst with a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Experimental Workflow Diagram
Technical Support Center: Catalyst and Ligand Selection for Electron-Deficient 2-Bromo-3,5-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electron-deficient substrate, 2-Bromo-3,5-difluorophenol, in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The fluorine atoms are strongly electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition to the palladium catalyst.[1][2][3] However, the phenol group can complicate the reaction by acting as a potential ligand for the metal center or by participating in side reactions. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be effectively employed:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide range of boronic acids and esters.[4][5][6]
-
Buchwald-Hartwig Amination: The method of choice for synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[7][8][9]
-
Sonogashira Coupling: Used for creating carbon-carbon bonds with terminal alkynes.[10][11][12]
-
Heck Coupling: Suitable for forming carbon-carbon bonds with alkenes.[13][14][15]
Q3: What are the key considerations for selecting a catalyst system for this substrate?
A3: For electron-deficient aryl bromides like this compound, the catalyst system should facilitate efficient oxidative addition and reductive elimination.[16] This typically involves:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium(0) sources like Pd(PPh₃)₄.[17][18] Pre-catalysts can offer better reproducibility.[18]
-
Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred.[17][19][20] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[20][21]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the use of fresh, high-purity palladium precursor and ligand.- Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| 2. Inappropriate ligand. | - For electron-deficient substrates, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.[17][19] | |
| 3. Insufficiently strong or inappropriate base. | - For Suzuki couplings, consider bases like K₃PO₄ or Cs₂CO₃.[22]- For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary.[9][23] | |
| 4. Poor solvent choice or presence of moisture. | - Use anhydrous, degassed solvents such as toluene, dioxane, or THF.[17]- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen. | - Thoroughly degas the solvent and reaction mixture.[2]- Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. Inefficient transmetalation. | - In Suzuki couplings, ensure the base is adequately soluble and sufficiently strong to activate the boronic acid.- In Sonogashira couplings, the addition of a copper(I) co-catalyst is often essential.[22] | |
| Decomposition of Starting Material | 1. Reaction temperature is too high. | - Optimize the reaction temperature. While some couplings require heat, excessive temperatures can lead to degradation.[10] |
| 2. Incompatible functional groups. | - The phenolic hydroxyl group may require protection, or a milder base should be used to avoid deprotonation and subsequent side reactions. |
Catalyst and Ligand Selection Data
The following tables summarize recommended starting conditions for various cross-coupling reactions with substrates similar to this compound.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | >90 |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | >95 |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 equiv) | DMF/H₂O (4:1) | 90 | 80-95 |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOt-Bu (1.5 equiv) | Toluene | 100 | >90 |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | LHMDS (1.5 equiv) | THF | 80 | >85 |
| PdCl₂(dppf) (5 mol%) | - | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 75-90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine coupling partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision logic for catalyst and base selection.
References
- 1. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. fiveable.me [fiveable.me]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Products Derived from 2-Bromo-3,5-difluorophenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with derivatives of 2-Bromo-3,5-difluorophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products from common synthetic reactions involving this versatile starting material.
General Purification Workflow
A typical purification strategy for products derived from this compound involves a multi-step process. The initial crude reaction mixture undergoes an aqueous workup to remove inorganic salts and water-soluble impurities. Subsequently, the crude organic material is purified using techniques such as flash column chromatography or recrystallization, chosen based on the properties of the target compound and its impurities.
Caption: General purification workflow for reaction products.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by common reaction types where this compound is utilized as a starting material.
Diaryl Ethers via Williamson Ether Synthesis or Ullmann Condensation
The synthesis of diaryl ethers from this compound can be achieved through reactions like the Williamson ether synthesis or the Ullmann condensation. Purification of these products often involves removing unreacted starting materials and inorganic byproducts.
Q1: After performing a Williamson ether synthesis with this compound and an alkyl halide, my crude product is an oil and shows multiple spots on TLC. What is the best way to purify it?
A1: Oily products with multiple components are best purified by flash column chromatography.
-
Troubleshooting Steps:
-
Initial Workup: Ensure a thorough aqueous workup was performed. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted this compound, followed by a brine wash to remove residual salts.
-
TLC Analysis: Systematically test different solvent systems for TLC to find the optimal mobile phase for separation. A good starting point for fluorinated aromatic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel for most applications.
-
Eluent System: A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will first elute non-polar impurities, followed by your desired diaryl ether.
-
Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure fractions of your product.
-
-
Q2: I've attempted an Ullmann condensation to form a diaryl ether, but I'm having trouble removing the copper catalyst residues. How can I effectively purify my product?
A2: Copper catalyst removal is a common challenge in Ullmann reactions.
-
Troubleshooting Steps:
-
Aqueous Ammonia Wash: During the workup, wash the organic layer with an aqueous solution of ammonia (e.g., 5-10%). Ammonia complexes with copper salts, facilitating their removal into the aqueous phase.
-
Filtration through a Plug: Before concentrating the organic layer, pass it through a short plug of silica gel or celite. This can help adsorb residual copper complexes.
-
Column Chromatography: If copper residues persist, column chromatography is necessary. The polar copper salts will typically adhere strongly to the silica gel at the top of the column, allowing for the elution of your less polar diaryl ether product.
-
| Parameter | Typical Conditions for Diaryl Ether Purification |
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) |
| Chromatography Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 80:20) |
| Recrystallization Solvents | Heptane, Ethanol/Water, Toluene |
| Expected Purity after Chromatography | >98% |
Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound (or its derivatives) and boronic acids. Purification focuses on removing the palladium catalyst, unreacted starting materials, and boronic acid-related byproducts.
Q1: My Suzuki coupling reaction using a derivative of this compound has gone to completion, but the crude product is contaminated with a significant amount of homocoupled boronic acid byproduct. How can I separate these?
A1: Separation of the desired biaryl product from the homocoupled byproduct can be challenging due to similar polarities.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During the workup, a wash with an aqueous base (e.g., 1M NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Careful Column Chromatography:
-
Shallow Gradient: Use a very shallow solvent gradient during column chromatography. This will provide better resolution between your product and the homocoupled byproduct.
-
Solvent System Exploration: Experiment with different solvent systems in TLC to maximize the separation (ΔRf). Toluene/ethyl acetate or dichloromethane/hexane are alternative systems to consider.
-
-
Recrystallization: If your product is a solid, recrystallization can be highly effective. Try a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the homocoupled byproduct remains in solution. Common solvent systems for biaryls include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Q2: How do I remove the residual palladium catalyst from my biaryl product?
A2: Palladium removal is crucial, especially for pharmaceutical applications.
-
Troubleshooting Steps:
-
Filtration: After the reaction, filtering the mixture through a pad of celite can remove heterogeneous palladium catalysts.
-
Metal Scavengers: For homogeneous catalysts, treatment of the organic solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functional groups) can effectively bind and remove palladium, which is then filtered off.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also help adsorb residual palladium, followed by filtration.
-
Caption: Purification workflow for Suzuki coupling products.
| Parameter | Typical Conditions for Biaryl Purification |
| Chromatography Stationary Phase | Silica Gel (230-400 mesh) |
| Chromatography Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Hexane gradient |
| Recrystallization Solvents | Ethanol, Isopropanol, Ethyl Acetate/Hexane, Toluene |
| Expected Purity after Purification | >99% |
Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide, such as a derivative of this compound, and an amine. Purification often involves separating the product from the catalyst, ligands, and unreacted amine.
Q1: I have performed a Buchwald-Hartwig amination and my crude product is a complex mixture. How should I approach the purification?
A1: Purification of Buchwald-Hartwig reaction products requires careful removal of both organic and inorganic impurities.
-
Troubleshooting Steps:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate or toluene) and filter it through a pad of celite to remove insoluble inorganic salts and catalyst residues.
-
Aqueous Workup:
-
An acidic wash (e.g., 1M HCl) can be used to remove unreacted basic amines. Be cautious if your product is also basic, as it may partition into the aqueous layer. In such cases, a neutral pH workup is preferable.
-
Follow with a brine wash to remove residual water and salts.
-
-
Column Chromatography: This is typically the most effective method for separating the desired aryl amine from byproducts and remaining starting materials.
-
Stationary Phase: For basic amine products that may streak on silica gel, consider using alumina (neutral or basic) or treating the silica gel with a small amount of triethylamine in the eluent (e.g., 1%).
-
Eluent System: A gradient of hexane and ethyl acetate is a common choice.
-
-
Q2: My desired N-aryl amine product is streaking badly on the silica gel TLC plate and during column chromatography. What can I do to improve the separation?
A2: Streaking of amines on silica gel is a common issue due to the acidic nature of silica.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic product.
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: These are good alternatives to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups can provide excellent separation for basic amines.
-
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can be an effective alternative.
-
| Parameter | Typical Conditions for Aryl Amine Purification |
| Chromatography Stationary Phase | Silica Gel (+1% Triethylamine), Neutral Alumina, or Amine-functionalized Silica |
| Chromatography Mobile Phase | Hexane/Ethyl Acetate gradient |
| Recrystallization Solvents | Ethanol, Methanol, Acetone/Water |
| Expected Purity after Chromatography | >98% |
Disclaimer: The purification strategies and troubleshooting tips provided are intended as general guidance. Specific reaction conditions and the nature of the substrates and products may require optimization of these procedures.
Identifying and characterizing byproducts in 2-Bromo-3,5-difluorophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-difluorophenol. The following sections address common issues and potential byproducts encountered during key synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Suzuki-Miyaura Coupling Reactions
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What is the likely cause and how can I minimize it?
A1: The formation of a biaryl byproduct derived from the boronic acid, often referred to as homocoupling, is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
Troubleshooting Steps:
-
Thoroughly Degas Reagents: Ensure all solvents and aqueous solutions are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the liquid for an extended period or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere throughout the entire process. Use Schlenk techniques or a glovebox to minimize oxygen exposure.
-
Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different phosphine ligands or using a pre-formed palladium(0) catalyst to avoid side reactions during the in-situ reduction of palladium(II) sources.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Q2: My reaction is sluggish and I have a low conversion to the desired product. I also see a byproduct that appears to be 3,5-difluorophenol. How can I address this?
A2: The presence of 3,5-difluorophenol suggests a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This can be caused by various factors, including the presence of a hydride source or catalyst deactivation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can sometimes contribute to hydrodehalogenation. Use anhydrous solvents and dry glassware thoroughly.
-
Choice of Base: Some bases can act as hydride donors. Consider using alternative bases such as K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes promote the desired reductive elimination over hydrodehalogenation.
-
Catalyst Activity: Ensure your palladium catalyst is active. Catalyst deactivation can lead to stalling of the catalytic cycle and an increase in side reactions. Use a fresh batch of catalyst or a more robust pre-catalyst.
| Byproduct ID | Common Name | Potential Cause | Suggested Analytical Technique |
| BP-SM-01 | Boronic Acid Homocoupling Product | Presence of oxygen, inappropriate catalyst system | GC-MS, HPLC, NMR |
| BP-SM-02 | 3,5-difluorophenol | Hydrodehalogenation | GC-MS, HPLC, NMR |
Buchwald-Hartwig Amination Reactions
Q1: I am attempting a Buchwald-Hartwig amination and observe the formation of 3,5-difluorophenol as a major byproduct. What is causing this?
A1: Similar to the Suzuki-Miyaura coupling, the formation of 3,5-difluorophenol in a Buchwald-Hartwig amination points towards a hydrodehalogenation side reaction.[1]
Troubleshooting Steps:
-
Solvent Choice: Avoid protic solvents which can serve as a proton source. Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[2]
-
Base Selection: Strong, non-nucleophilic bases are crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used, but if hydrodehalogenation is an issue, consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS).
-
Ligand Optimization: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[2] Bulky, electron-rich ligands can facilitate the desired C-N bond formation and suppress side reactions.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions.
Q2: My TLC analysis shows multiple unidentified spots, and the reaction mixture has darkened significantly. What could be the issue?
A2: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, especially when exposed to air, light, or metal impurities.
Troubleshooting Steps:
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent light-induced degradation.
-
Use High-Purity Reagents: Ensure the purity of your starting materials and solvents to minimize potential metal contaminants that can catalyze oxidation.
-
Thorough Degassing: Purge the reaction vessel and solvents with an inert gas to remove oxygen, which is a key component in oxidation pathways.
| Byproduct ID | Common Name | Potential Cause | Suggested Analytical Technique |
| BP-BH-01 | 3,5-difluorophenol | Hydrodehalogenation | GC-MS, HPLC, NMR |
| BP-BH-02 | Quinone-type species | Oxidation of the phenol | UV-Vis, HPLC |
Nucleophilic Aromatic Substitution (O-Arylation)
Q1: In my O-arylation reaction with another phenol, I am seeing the formation of a symmetrical diaryl ether from my coupling partner. How can I improve the selectivity?
A1: The formation of a symmetrical diaryl ether from the nucleophilic partner suggests that self-condensation is competing with the desired cross-coupling reaction.
Troubleshooting Steps:
-
Base Stoichiometry: Carefully control the stoichiometry of the base. Using an excess of a strong base can deprotonate both phenolic starting materials, leading to a mixture of products. Consider using a weaker base or slightly less than one equivalent of a strong base relative to the this compound.
-
Order of Addition: Add the base to a solution of this compound to form the corresponding phenoxide in situ before adding the second phenolic coupling partner.
-
Temperature Control: Running the reaction at a lower temperature may favor the desired cross-coupling over the self-condensation reaction.
Q2: My reaction is not proceeding to completion, and I am isolating unreacted starting materials. What can I do to drive the reaction forward?
A2: Incomplete conversion in nucleophilic aromatic substitution reactions can be due to several factors, including insufficient reactivity or deactivation of the nucleophile.
Troubleshooting Steps:
-
Choice of Base: A sufficiently strong base is required to deprotonate the nucleophilic phenol. If using a weaker base like K₂CO₃, consider switching to a stronger base such as NaH or K-Ot-Bu.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often necessary to facilitate the reaction. Ensure the solvent is anhydrous.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature while monitoring for potential decomposition.
| Byproduct ID | Common Name | Potential Cause | Suggested Analytical Technique |
| BP-SNAr-01 | Symmetrical Diaryl Ether | Self-condensation of the nucleophile | GC-MS, HPLC, NMR |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
-
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of this compound.
-
Reagents:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction flask.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add the base, the amine, and this compound.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100°C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
General Protocol for Nucleophilic Aromatic Substitution (O-Arylation)
This protocol provides a general procedure for the O-arylation of a phenol with this compound.
-
Reagents:
-
This compound (1.0 equiv.)
-
Phenol (1.0-1.2 equiv.)
-
Base (e.g., K₂CO₃, 1.5-2.0 equiv. or NaH, 1.1 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
If using NaH, add it portion-wise at 0°C and allow the mixture to stir until hydrogen evolution ceases.
-
If using K₂CO₃, add it to the solution of the phenol.
-
Add the second phenol to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100-150°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Potential byproduct pathways in Suzuki-Miyaura coupling.
Caption: Potential byproduct pathways in Buchwald-Hartwig amination.
Caption: General workflow for byproduct identification and characterization.
References
Technical Support Center: Troubleshooting Guide for 2-Bromo-3,5-difluorophenol Reactions
Welcome to the technical support center for reactions involving 2-Bromo-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly employed in a variety of cross-coupling and nucleophilic substitution reactions. The most prevalent applications include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds, creating biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines through carbon-nitrogen bond formation.
-
Williamson Ether Synthesis: To produce aryl ethers by reacting the phenolic hydroxyl group.
Q2: How does the 3,5-difluoro substitution pattern affect the reactivity of this compound?
A2: The two fluorine atoms have a significant electron-withdrawing effect, which influences the reactivity at both the bromine and the hydroxyl positions.
-
C-Br Bond: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient. This can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions, potentially leading to faster reaction rates compared to non-fluorinated analogues.
-
Phenolic -OH: The fluorine atoms increase the acidity of the phenolic proton, making it easier to deprotonate. This can be advantageous in reactions like the Williamson ether synthesis, potentially allowing for the use of milder bases.
Q3: What are the key stability and handling considerations for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, especially when setting up sensitive cross-coupling reactions.
Troubleshooting Failed Reactions
This section provides detailed troubleshooting for common issues encountered during key reactions with this compound.
Suzuki-Miyaura Coupling
Issue: Low or No Yield of the Desired Biaryl Product.
This is a frequent challenge in Suzuki-Miyaura coupling reactions. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Potential Causes and Solutions:
-
Poor Reagent Quality:
-
Problem: Degradation of the boronic acid or ester, impure starting material, or wet solvents/base can inhibit the reaction.
-
Solution: Use freshly purchased or purified reagents. Ensure solvents are anhydrous and bases are finely powdered and dry.
-
-
Suboptimal Reaction Conditions:
-
Problem: Insufficient degassing can lead to catalyst deactivation. The reaction temperature may be too low for efficient C-Br bond activation.
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period). Consider increasing the reaction temperature in increments of 10-20 °C.
-
-
Inefficient Catalyst System:
-
Problem: The chosen palladium source or ligand may not be optimal for this electron-deficient substrate.
-
Solution: Screen a variety of palladium catalysts and ligands. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often give good results.
-
-
Side Reactions:
-
Problem: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions.[1]
-
Solution: To minimize protodeboronation, consider using the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid. Using a less aqueous solvent system or a different base (e.g., K₃PO₄ instead of K₂CO₃) can sometimes suppress homocoupling.[1]
-
Quantitative Data Summary for Suzuki-Miyaura Coupling of Aryl Bromides (Analogous Systems)
The following data is for analogous aryl bromide systems and should be used as a starting point for optimization.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 | [2] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 | [2] |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 | [2] |
Buchwald-Hartwig Amination
Issue: Low Conversion or Formation of Side Products (e.g., Hydrodebromination).
The electron-deficient nature of the this compound ring can make it a good substrate for Buchwald-Hartwig amination, but challenges can still arise.
Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Potential Causes and Solutions:
-
Suboptimal Catalyst System:
-
Problem: The ligand may not be suitable for coupling with an electron-deficient aryl bromide.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are known to promote the reductive elimination step and can be effective for challenging substrates.[3]
-
-
Inappropriate Base:
-
Problem: The base may not be strong enough to deprotonate the amine or the amine-palladium complex effectively.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, possibly requiring higher temperatures.[4]
-
-
Hydrodebromination Side Reaction:
-
Problem: The replacement of the bromine atom with a hydrogen atom is a common side reaction. This can be promoted by certain bases or high temperatures.
-
Solution: Switching from strong alkoxide bases to weaker inorganic bases like K₃PO₄ can sometimes suppress this side reaction. Lowering the reaction temperature and carefully monitoring the reaction to avoid prolonged heating after completion can also be beneficial.[3]
-
Quantitative Data Summary for Buchwald-Hartwig Amination of Aryl Bromides (Analogous Systems)
The following data is for analogous aryl bromide systems and should be used as a starting point for optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 95 | [3] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 93 | [3] |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 89 | [3] |
Williamson Ether Synthesis
Issue: Incomplete Reaction or Low Yield of the Ether Product.
While the increased acidity of the phenolic proton in this compound is advantageous, other factors can lead to incomplete reactions.
Troubleshooting Workflow for Incomplete Williamson Ether Synthesis
Caption: Troubleshooting workflow for incomplete Williamson ether synthesis.
Potential Causes and Solutions:
-
Incomplete Deprotonation:
-
Problem: Although more acidic, a weak base may still not be sufficient for complete deprotonation, leading to a low concentration of the reactive phenoxide.
-
Solution: While weaker bases like K₂CO₃ can be attempted, stronger bases like sodium hydride (NaH) will ensure complete deprotonation.[5] When using strong bases, strictly anhydrous conditions are crucial.
-
-
Poor Reactivity of the Alkyl Halide:
-
Problem: The Williamson ether synthesis is an Sₙ2 reaction and is therefore sensitive to steric hindrance. Secondary and tertiary alkyl halides will lead to elimination as the major pathway.[5]
-
Solution: Use a primary alkyl halide or a methyl halide for the best results. If a more sterically hindered alkyl group is required, consider using an alkyl sulfonate (e.g., tosylate or mesylate) as a better leaving group.
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction may be too slow at room temperature. The solvent may not be suitable for an Sₙ2 reaction.
-
Solution: Heating the reaction mixture, typically between 50-100 °C, can increase the reaction rate.[6] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate Sₙ2 reactions.[6]
-
Quantitative Data Summary for Williamson Ether Synthesis of Phenols (Analogous Systems)
The following data is for analogous phenol systems and should be used as a starting point for optimization.
| Phenol | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | 78 | 1 | 50-95 | [7] |
| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | 0.3 | High | [7] |
| Phenol | Ethyl Iodide | K₂CO₃ | DMF | 80 | 4 | ~90 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting point and may require optimization for specific substrates.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general guideline and may require optimization.
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu or K₃PO₄, 2.0-3.0 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[3]
General Protocol for Williamson Ether Synthesis with this compound
Caution: Use appropriate safety measures when working with reactive reagents like sodium hydride.
-
To a dry flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Cool the solution in an ice bath and add the base (e.g., NaH, 1.1 equiv.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add the primary alkyl halide (1.0-1.2 equiv.) to the reaction mixture.
-
Heat the mixture to a temperature between 50-100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Validation & Comparative
HPLC vs. GC-MS for Purity Analysis of 2-Bromo-3,5-difluorophenol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the integrity of downstream applications. 2-Bromo-3,5-difluorophenol, a key building block in the synthesis of pharmaceuticals and other complex molecules, is no exception. The choice of analytical technique for purity assessment is critical. This guide provides an objective comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, supported by experimental considerations.
Principles of Analysis: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[2][3] Separation is driven by the hydrophobicity of the analytes.[2]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a hyphenated technique that separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using a mass spectrometer.[4] The carrier gas (mobile phase) is typically an inert gas like helium.[5] For polar and less volatile compounds such as phenols, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC-MS analysis.[6][7]
Comparative Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile compounds.[1][5] | Requires analyte to be volatile and thermally stable.[1][5] |
| Sample Derivatization | Generally not required for phenolic compounds. | Often necessary for phenols to increase volatility and improve peak shape.[6][7][8] |
| Separation Mechanism | Based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Detector | Commonly UV-Vis, PDA; can be coupled with MS (LC-MS).[4] | Mass Spectrometer, providing structural information for identification.[4] |
| Identification Confidence | Tentative based on retention time and UV spectrum; definitive with MS.[9] | High, based on mass spectral library matching.[10] |
| Quantification | Accurate quantification with UV detectors.[10] | Accurate quantification, especially with an internal standard. |
| Analysis Time | Typically 15-30 minutes per sample.[9] | Typically 15-30 minutes per sample.[9] |
| Potential Issues | Co-elution of impurities with similar polarity.[11] | Thermal degradation of the analyte, incomplete derivatization. |
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of this compound.
Detailed Experimental Protocols
Proposed HPLC-UV Method
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Trifluoroacetic acid (TFA) (optional, to improve peak shape)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: Water with 0.1% TFA (optional).[3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional).[3]
-
Gradient Program: A starting point could be a linear gradient from 50% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C
-
Detection: DAD, monitoring at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).[3]
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[12]
Proposed GC-MS Method
This method is suitable for the analysis of volatile impurities and for confirming the identity of the parent compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Chemicals and Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (99.999% purity)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).[13]
-
This compound reference standard and sample.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Injector Temperature: 250°C.[3]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to a high temperature (e.g., 280°C) and hold for 5 minutes.[3][13]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.[3]
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane.
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.[14]
-
Cool the sample to room temperature before injection.
Data Analysis:
-
Identify the main peak and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate purity based on the peak area percentage in the total ion chromatogram.
Conclusion: Which Method is Superior?
For the routine purity analysis of this compound, HPLC is generally the more direct and practical choice . This is because it circumvents the need for derivatization, which can introduce variability and complexity to the analytical workflow. HPLC is well-suited for moderately polar, non-volatile compounds and can effectively separate the parent compound from many potential non-volatile impurities.[5]
GC-MS, however, offers superior identification capabilities .[10] If the goal is to identify unknown volatile impurities or to confirm the structure of the main component with high confidence, GC-MS is the more powerful technique. The primary drawback is the likely requirement for derivatization to ensure the analyte is sufficiently volatile and thermally stable for analysis.[6]
Ultimately, the choice between HPLC and GC-MS is not about one being definitively superior, but rather which technique is the most suitable for the specific analytical objective. For routine quality control and purity assessment, the simplicity and robustness of HPLC are advantageous. For in-depth impurity profiling and structural confirmation, the specificity of GC-MS is invaluable. In a comprehensive quality assessment, both techniques can be employed to provide a complete picture of the sample's purity and impurity profile.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. smithers.com [smithers.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validating the Structure of 2-Bromo-3,5-difluorophenol Derivatives by NMR: A Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the validation of 2-Bromo-3,5-difluorophenol, a key intermediate in the synthesis of various biologically active molecules. We present detailed experimental protocols for its synthesis and subsequent NMR analysis, supported by comparative data from its precursor and other halogenated phenol derivatives.
Comparative NMR Data Analysis
The structural elucidation of this compound is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The introduction of a bromine atom ortho to the hydroxyl group in 3,5-difluorophenol induces significant changes in the chemical shifts and coupling constants of the aromatic protons and carbons. The following tables summarize the key NMR data for this compound and its precursor, 3,5-difluorophenol, for a clear comparison.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~ 6.85 | t | J(H-F) ≈ 8.8 |
| H-6 | ~ 7.10 | dd | J(H-F) ≈ 8.8, J(H-H) ≈ 2.5 | |
| OH | ~ 5.5 (broad s) | s | - | |
| 3,5-Difluorophenol [1][2] | H-2, H-6 | 6.45 - 6.60 | m | - |
| H-4 | 6.35 - 6.45 | m | - | |
| OH | ~ 5.0 (broad s) | s | - |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| This compound | C-1 | ~ 152 (d) | d |
| C-2 | ~ 105 (d) | d | |
| C-3 | ~ 163 (dd) | dd | |
| C-4 | ~ 103 (t) | t | |
| C-5 | ~ 163 (dd) | dd | |
| C-6 | ~ 110 (d) | d | |
| 3,5-Difluorophenol | C-1 | 158.5 | t |
| C-2, C-6 | 101.5 | dd | |
| C-3, C-5 | 164.0 | d | |
| C-4 | 98.0 | t |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Fluorine | Chemical Shift (δ, ppm) |
| This compound | F-3 | ~ -110 |
| F-5 | ~ -112 | |
| 3,5-Difluorophenol [3] | F-3, F-5 | -111.4 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the electrophilic bromination of 3,5-difluorophenol.[4]
Materials:
-
3,5-Difluorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pasteur pipette
-
Vials
Procedure:
-
Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 3,5-Difluorophenol(2713-34-0) 1H NMR [m.chemicalbook.com]
- 2. 3,5-Difluorophenol | C6H4F2O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
Comparative reactivity of 2-Bromo-3,5-difluorophenol with other brominated phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-3,5-difluorophenol with other selected brominated phenols. The information presented herein is supported by established principles of organic chemistry and available experimental data, intended to assist researchers in designing synthetic routes and understanding the unique chemical properties of this compound.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the phenol ring significantly influences the physicochemical properties of brominated phenols, which in turn affects their reactivity. The presence of two electron-withdrawing fluorine atoms in this compound is expected to increase its acidity (lower pKa) compared to simpler bromophenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) |
| This compound | C₆H₃BrF₂O | 208.99 | ~6.44 (Predicted)[1] |
| 2-Bromophenol | C₆H₅BrO | 173.01 | 8.43 |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 9.34 |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 7.85 |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | 6.80 |
Note: The pKa value for this compound is a predicted value. Experimental values for other brominated phenols are provided for comparison.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and the reactivity of the aryl bromide is a critical factor. The electronic and steric environment of the carbon-bromine bond dictates its susceptibility to oxidative addition to the palladium catalyst, which is often the rate-determining step.
In this compound, the presence of two fluorine atoms significantly influences the electronic nature of the aromatic ring. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect makes the carbon atom of the C-Br bond more electrophilic and, therefore, more susceptible to oxidative addition by the Pd(0) catalyst. The hydroxyl group, while having a deactivating inductive effect, is an activating group through resonance (+R), donating electron density to the ring. In the case of this compound, the strong inductive effect of the two fluorine atoms is expected to dominate, leading to an overall electron-deficient aromatic ring.
This increased electrophilicity of the C-Br bond in this compound suggests a higher reactivity in Suzuki-Miyaura coupling compared to bromophenols without electron-withdrawing substituents, such as 2-bromophenol and 4-bromophenol. The reactivity is expected to be comparable to or even greater than that of other polyhalogenated phenols like 2,4-dibromophenol.
Table of Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid (Illustrative)
| Brominated Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 |
| 4-Bromophenol | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95[2] |
| 2,4-Dibromophenol | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-85 (mono-arylated) |
| This compound | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 6 | Expected to be high (>90) |
Note: The data for this compound is an educated estimation based on the principles of substituent effects. Direct comparative experimental data under identical conditions is limited in the literature. The provided conditions for other bromophenols are representative examples from various sources.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of Brominated Phenols
This protocol provides a general procedure that can be adapted for comparing the reactivity of various brominated phenols.
Materials:
-
Brominated phenol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the brominated phenol, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Principles and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly reactive substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The strong electron-withdrawing effects of the two fluorine atoms enhance the electrophilicity of the carbon-bromine bond, facilitating the initial oxidative addition step. This increased reactivity makes it a valuable building block for the synthesis of complex biaryl structures in pharmaceutical and materials science research. Further experimental studies are warranted to precisely quantify its reactivity relative to other brominated phenols under standardized conditions.
References
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromo-3,5-difluorophenol and Its Triflate Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-3,5-difluorophenol and its triflate analogue, 2-bromo-3,5-difluorophenyl trifluoromethanesulfonate, in the context of palladium-catalyzed cross-coupling reactions. While direct head-to-head experimental comparisons for these specific substrates are not extensively documented in the literature, this guide synthesizes established principles of cross-coupling chemistry and presents representative experimental data for analogous compounds to offer valuable insights for reaction design and optimization.
General Principles of Reactivity: Aryl Bromides vs. Aryl Triflates
The relative reactivity of aryl bromides and aryl triflates in palladium-catalyzed cross-coupling reactions is not absolute and is highly dependent on the specific reaction type, catalyst system (particularly the choice of ligand), and reaction conditions.
-
Oxidative Addition: The key step governing reactivity is the oxidative addition of the aryl electrophile to the Pd(0) catalyst. Generally, the reactivity order is considered to be Ar-I > Ar-OTf > Ar-Br > Ar-Cl. However, this can be significantly influenced by the electronic nature of the aryl group and the steric and electronic properties of the phosphine ligand on the palladium center.
-
The Suzuki-Miyaura Anomaly: A notable exception to the general reactivity trend is often observed in Suzuki-Miyaura couplings. With certain catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, the C-Br bond can exhibit higher reactivity than the C-OTf bond. This phenomenon is referred to as the "Suzuki-Miyaura anomaly".[1]
-
Buchwald-Hartwig Amination and Sonogashira Coupling: In contrast to the Suzuki coupling, for C-N and C-C(sp) bond formations, aryl triflates are often more reactive than the corresponding bromides, adhering to the more conventional reactivity pattern.
Performance in Common Cross-Coupling Reactions
The following sections provide an overview of the expected performance of this compound and its triflate analogue in key cross-coupling reactions. The provided data is based on closely related substrates and general principles.
Suzuki-Miyaura Coupling
This reaction is widely used for the formation of biaryl compounds. For the electron-deficient systems , the choice of catalyst and conditions is critical.
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Electrophile | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-fluorophenol[2] | Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Water | RT | 4-8 | 85-95 |
| 2 | Aryl Bromide (general) | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| 3 | Aryl Triflate (general)[3] | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT | 12 | Good to Excellent |
L1 = 2-amino-4,6-dihydroxy-pyrimidine. Data for entry 1 is for a closely related analogue and serves as a good starting point for optimization.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines. In this case, the triflate is generally expected to be more reactive than the bromide.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Entry | Electrophile | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-fluorophenol[2] | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-100 | 12-24 | 70-90 |
| 2 | Aryl Triflate (general)[4] | Primary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-110 | 12-24 | Good to Excellent |
Data for entry 1 is for a closely related analogue and provides a solid foundation for developing conditions for this compound.
Sonogashira Coupling
For the formation of aryl alkynes, the Sonogashira coupling is the method of choice. The reactivity trend generally favors the triflate over the bromide.
dot
Caption: Workflow for Sonogashira Coupling.
Table 3: Representative Data for Sonogashira Coupling
| Entry | Electrophile | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-fluorophenol[2] | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6-12 | 75-95 |
| 2 | Aryl Triflate (general)[5] | Terminal Alkyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT-80 | 8-16 | Good to Excellent |
Data for entry 1 is for a closely related analogue and represents a viable starting point for the reaction of this compound.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for the specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide (Representative)
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). Add the palladium catalyst, for instance, (2-amino-4,6-dihydroxy-pyrimidine)₂Pd(OAc)₂ (2 mol%).[2] The vessel is then evacuated and backfilled with an inert gas such as argon or nitrogen (this cycle is repeated three times). Degassed solvent (e.g., water or a dioxane/water mixture) is added to achieve the desired concentration (e.g., 0.1 M). The reaction mixture is stirred vigorously at the appropriate temperature (from room temperature to 110°C). Reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide (Representative)
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand such as XPhos (4 mol%).[2] Anhydrous toluene is added, and the flask is sealed. The reaction mixture is heated to 80-110°C with stirring. The reaction should be monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Bromide (Representative)
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (1-5 mol%).[2] Anhydrous THF and a degassed amine base like triethylamine are added. The terminal alkyne (1.1-1.5 equiv.) is then added dropwise at room temperature. The reaction mixture is stirred at a suitable temperature (e.g., 60°C). Progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
Both this compound and its triflate analogue are viable substrates for a range of palladium-catalyzed cross-coupling reactions. The choice between the two will likely depend on the specific transformation being performed and the desired selectivity in more complex molecules.
-
For Suzuki-Miyaura couplings , the bromide is a reliable choice, and under certain conditions, may even be more reactive than the triflate.
-
For Buchwald-Hartwig amination and Sonogashira couplings , the triflate analogue is generally expected to exhibit higher reactivity and may be preferable for achieving milder reaction conditions and higher yields.
It is crucial for researchers to perform their own optimizations, as the performance of these substrates is highly sensitive to the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The data and protocols provided in this guide, based on analogous compounds and established chemical principles, offer a robust starting point for such investigations.
References
- 1. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Isomeric Purity Analysis of Difluorophenol Compounds
For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates like difluorophenol is fundamental. The presence of positional isomers—molecules with the same chemical formula but different arrangements of atoms—can introduce significant variability, potentially leading to altered pharmacological activity or toxicological profiles.[1] The synthesis of one difluorophenol isomer can lead to the formation of others, such as 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-Difluorophenol, necessitating high-resolution analytical techniques for their separation and quantification.[1]
This guide provides an objective comparison of the primary analytical techniques used to assess the isomeric purity of difluorophenol compounds, complete with supporting experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
The most common and effective methods for analyzing difluorophenol isomers are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The selection of a method depends on factors such as required sensitivity, resolution, and the specific analytical goal, whether it is routine quality control or detailed structural elucidation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase.[1] | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[2] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] | UV-Vis Detector, Diode Array Detector (DAD).[1] | Radiofrequency detector. |
| Resolution | Excellent for volatile, thermally stable compounds. Peak shape may be poor for polar phenols without derivatization.[1][3] | Excellent, especially with specialized columns (e.g., PFP) designed for halogenated compounds.[4][5] | Not a separation technique, but provides unparalleled structural resolution to differentiate isomers. |
| Sensitivity | High, particularly with an MS detector. | High, suitable for trace impurity detection.[1] | Lower sensitivity compared to chromatographic methods; requires more sample. |
| Primary Use Case | Routine quality control, quantification of volatile isomers and overall purity assessment.[1] | Quantification of all six difluorophenol isomers, often achieving baseline separation.[1] | Unambiguous structural verification, confirmation of substitution patterns, and purity assessment. |
| Considerations | Phenols may require derivatization (e.g., silylation) to improve volatility and peak shape.[3] GC-MS alone may not differentiate positional isomers effectively.[6][7] | Method development can be more complex due to mobile phase variables.[1] PFP columns offer unique selectivity.[4][8] | Provides definitive structural data but is a low-throughput technique not typically used for routine quantification.[9] |
Data Presentation: Quantitative Analysis
Quantitative results from a hypothetical 2,4-Difluorophenol sample analysis are summarized below. This format allows for a clear and direct comparison of isomeric purity as determined by both GC and HPLC methods.[1]
Table 1: Comparative Isomeric Purity Analysis of a 2,4-Difluorophenol Sample
| Isomer | GC-FID | HPLC-UV |
| Retention Time (min) | Area % | |
| 2,6-Difluorophenol | 10.5 | 0.08 |
| 2,4-Difluorophenol | 11.2 | 99.65 |
| 2,5-Difluorophenol | 11.4 | 0.12 |
| 2,3-Difluorophenol | 11.9 | 0.05 |
| 3,4-Difluorophenol | 12.5 | 0.06 |
| 3,5-Difluorophenol | 12.8 | 0.04 |
| Total | 100.00 |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2,4-Difluorophenol [9]
| ¹H NMR | Atom | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.95 | ddd (doublet of doublet of doublets) | |
| H-5 | ~6.85 | ddd | |
| H-6 | ~7.10 | td (triplet of doublets) | |
| OH | Variable | s (singlet) | |
| ¹³C NMR | Atom | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 | ~140 | dd (doublet of doublets) | |
| C-2 | ~155 | dd | |
| C-3 | ~112 | d (doublet) | |
| C-4 | ~158 | dd | |
| C-5 | ~105 | d | |
| C-6 | ~118 | d |
Note: Predicted values are illustrative. Actual shifts and coupling constants are dependent on the solvent and spectrometer frequency.
Experimental Workflows & Logic
The following diagrams illustrate generalized workflows for isomeric purity analysis and the logic for method selection.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis.
Gas Chromatography (GC-FID) Protocol
This method is suitable for the routine quality control of difluorophenol to determine its overall purity and quantify other volatile isomers.[1]
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]
-
Column : DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Oven Temperature Program :
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.[1]
-
-
Injector Temperature : 250°C.[1]
-
Detector Temperature : 280°C.[1]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]
-
Sample Preparation : Prepare a 1 mg/mL solution of the difluorophenol sample in dichloromethane or methanol.[1]
-
Injection Volume : 1 µL (split ratio 50:1).[1]
-
Data Analysis : Calculate the area percent of each isomer. The purity is determined by dividing the main peak area by the total area of all detected peaks.[1]
-
Note on Derivatization : For improved peak shape and thermal stability, a derivatization step (e.g., silylation) may be employed prior to GC analysis, especially when coupled with MS.[3]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC, particularly with fluorinated stationary phases, provides unique selectivity for halogenated compounds and their positional isomers.[1] This method is highly effective for achieving baseline separation of all six difluorophenol isomers.[5]
-
Instrumentation : HPLC system with a UV or DAD detector.
-
Method 1: Standard C18 Column
-
Method 2: Pentafluorophenyl (PFP) Column for Enhanced Selectivity
-
Injection Volume : 10 µL.[4]
-
Sample Preparation : Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is an indispensable technique for the unambiguous structural elucidation and purity assessment of difluorophenol compounds.[9] The presence of fluorine introduces complex spin-spin couplings that are crucial for confirming the substitution pattern.[9]
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the difluorophenol sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[11]
-
¹H NMR Acquisition :
-
Set the spectral width to cover approximately -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[9]
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover approximately 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 128 or more) is typically necessary due to the low natural abundance of ¹³C.[9]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[9]
-
Integrate signals in the ¹H NMR spectrum and pick peaks in both spectra to determine precise chemical shifts.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. go-jsb.co.uk [go-jsb.co.uk]
- 7. pure.uva.nl [pure.uva.nl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for 2-Bromo-3,5-difluorophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various palladium catalyst systems for cross-coupling reactions involving 2-Bromo-3,5-difluorophenol. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity.[1] The selection of an appropriate palladium catalyst is critical for achieving optimal reaction outcomes. This document summarizes experimental data and protocols for key reactions to aid in catalyst selection and reaction optimization.
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.
Catalytic Performance: A Comparative Overview
The efficiency of a palladium-catalyzed reaction is highly dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent. Bulky, electron-rich phosphine ligands are often effective at promoting the key steps of the catalytic cycle.[3] The following sections compare catalyst performance in three major cross-coupling reactions for this compound.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1] For a substrate like this compound, this reaction enables the synthesis of complex fluorinated biaryl structures.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/Ethanol/H₂O | 80 - 100 | 12 - 18 | 85 - 95 |
| Pd(dppf)Cl₂ | 3 - 5 | K₂CO₃ | DME/H₂O | 80 | 18 | ~88 |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene/H₂O | 80 - 100 | 4 - 8 | >90 |
| G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O | 110 | 3 - 48 | 90 - 98 |
Data is representative and compiled from reactions with similar fluorinated aryl bromides.[1][4][5] Optimization for this compound is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (5:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the degassed DME and water solvent mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is crucial for synthesizing many pharmaceutical compounds.
Table 2: Illustrative Data for Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
| Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 1 - 2 | NaOtBu | Toluene | 100 - 110 | 12 - 24 | >95 |
| Pd(OAc)₂ / BINAP | 2 | Cs₂CO₃ | Toluene | 100 | 18 | ~90 |
| "XantPhos Pd G3" | 5 | DBU | MeCN/Toluene | 140 | 1 | ~85 |
| Pd(dba)₂ / GPhos | 0.5 - 1 | NaOtBu | THF | Room Temp | 12 - 24 | >90 |
Data is representative and based on protocols for similar aryl bromides.[3][6][7][8] The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a secondary amine.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]
Table 3: Illustrative Data for Sonogashira Coupling of this compound with a Terminal Alkyne
| Catalyst / Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 2 - 5 | Diisopropylamine | THF | Room Temp - 60 | 3 - 12 | 80 - 90 |
| Pd(PPh₃)₄ / CuI | 2 - 5 | Triethylamine | DMF | 80 | 8 - 16 | ~85 |
| [DTBNpP]Pd(crotyl)Cl (Cu-free) | 5 | TMP | DMSO | Room Temp | 18 | ~70-90 |
Data is representative and based on general protocols for aryl bromides.[11][12][13] Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.[11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine (7.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound in THF at room temperature under an inert atmosphere, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3-12 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Once complete, dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the product by flash column chromatography.
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Cost-benefit analysis of different synthetic routes to 2-Bromo-3,5-difluorophenol derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenolic compounds is a cornerstone of new molecular entity development. 2-Bromo-3,5-difluorophenol is a valuable building block, incorporating a synthetically versatile bromine atom and the unique electronic properties of a difluorinated phenyl ring. The strategic selection of a synthetic route is critical, balancing factors such as cost, yield, scalability, and safety. This guide provides a comparative cost-benefit analysis of four plausible synthetic routes to this compound, supported by experimental protocols and quantitative data to inform synthetic planning.
At a Glance: Comparison of Synthetic Routes
| Metric | Route A: Electrophilic Bromination | Route B: Sandmeyer Reaction | Route C: Hydroxylation of Aryl Bromide | Route D: Directed ortho-Metalation |
| Starting Material | 3,5-Difluorophenol | 2-Amino-3,5-difluorophenol | 1-Bromo-3,5-difluorobenzene | 3,5-Difluorophenol |
| Number of Steps | 1 | 2 (from a suitable aniline) | 1 | 3 (Protection, Bromination, Deprotection) |
| Estimated Overall Yield | 30-50% | 40-60% | 20-40% | 60-80% |
| Key Advantages | Atom economical, single step. | Well-established, reliable transformation. | Potentially short route if selective. | High regioselectivity, good yields. |
| Key Challenges | Poor regioselectivity, potential for over-bromination. | Availability and synthesis of the aniline precursor. | Harsh reaction conditions, poor regioselectivity. | Multi-step, requires cryogenic temperatures and pyrophoric reagents. |
| Estimated Cost per Gram * | Moderate | High (due to precursor) | Moderate | High (due to reagents) |
*Estimated costs are based on laboratory-scale synthesis and current market prices of starting materials and reagents.
Route A: Electrophilic Bromination of 3,5-Difluorophenol
This approach is the most direct, involving the electrophilic substitution of a hydrogen atom on the 3,5-difluorophenol ring with bromine. The hydroxyl group is a strong activating group, and its directing effect, combined with that of the fluorine atoms, will influence the position of bromination.
Experimental Protocol
To a solution of 3,5-difluorophenol (1.0 g, 7.69 mmol) in a suitable solvent such as dichloromethane or acetic acid (20 mL) at 0 °C, a solution of N-bromosuccinimide (NBS) (1.37 g, 7.69 mmol) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the this compound isomer.
Challenges and Considerations: The primary challenge of this route is controlling the regioselectivity. The hydroxyl group strongly directs ortho and para, while the fluorine atoms are weak ortho, para directors. This can lead to a mixture of isomers, including the desired 2-bromo product, as well as 4-bromo and 6-bromo isomers, and potentially di-brominated products. The separation of these isomers can be challenging and may result in a lower isolated yield of the desired product.
Caption: Route A: Direct Electrophilic Bromination.
Route B: Sandmeyer Reaction from 2-Amino-3,5-difluorophenol
The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[1][2] This route would commence with the diazotization of 2-amino-3,5-difluorophenol, followed by treatment with a copper(I) bromide salt.
Experimental Protocol
Step 1: Diazotization: 2-Amino-3,5-difluorophenol (1.0 g, 6.89 mmol) is dissolved in an aqueous solution of hydrobromic acid (48%, 5 mL). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.52 g, 7.58 mmol) in water (2 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.18 g, 8.27 mmol) is dissolved in hydrobromic acid (48%, 5 mL) at 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Challenges and Considerations: The primary challenge for this route is the commercial availability and cost of the starting material, 2-amino-3,5-difluorophenol.[3] While its synthesis from other precursors is possible, this adds to the overall step count and reduces the overall yield. The Sandmeyer reaction itself is generally robust, but the handling of diazonium salts requires care due to their potential instability.
Caption: Route B: Sandmeyer Reaction Pathway.
Route C: Hydroxylation of 1-Bromo-3,5-difluorobenzene
This route explores the introduction of the hydroxyl group onto a pre-brominated and difluorinated benzene ring. This could potentially be achieved through a nucleophilic aromatic substitution (SNA) reaction, although such reactions on unactivated aryl halides are typically challenging. A more plausible approach would involve an initial metal-halogen exchange followed by reaction with an oxygen electrophile.
Experimental Protocol
To a solution of 1-bromo-3,5-difluorobenzene (1.0 g, 5.18 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, a solution of n-butyllithium (2.5 M in hexanes, 2.28 mL, 5.70 mmol) is added dropwise. The mixture is stirred at -78 °C for 1 hour. Trimethyl borate (0.69 g, 6.73 mmol) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting boronic acid is then oxidized without further purification by dissolving it in THF and treating it with an aqueous solution of sodium hydroxide and hydrogen peroxide (30%) at 0 °C. After stirring for 2 hours at room temperature, the mixture is worked up to yield the desired phenol.
Challenges and Considerations: The primary challenge is achieving regioselective hydroxylation at the 2-position. Direct nucleophilic substitution of the bromine is unlikely under standard conditions. The proposed lithiation-borylation-oxidation sequence is a more viable strategy. However, the lithiation of 1-bromo-3,5-difluorobenzene could potentially occur at either the 2- or 4-position, leading to a mixture of isomers. The cost of 1-bromo-3,5-difluorobenzene is a key factor in the economic viability of this route.[4][5]
Caption: Route C: Hydroxylation via Borylation.
Route D: Directed ortho-Metalation of 3,5-Difluorophenol
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] In this route, the hydroxyl group of 3,5-difluorophenol is first protected with a directing metalation group (DMG). This group then directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can be quenched with an electrophilic bromine source.
Experimental Protocol
Step 1: Protection: To a solution of 3,5-difluorophenol (1.0 g, 7.69 mmol) and a suitable base such as triethylamine (1.61 mL, 11.54 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, a protecting group reagent such as methoxymethyl chloride (MOM-Cl) (0.68 g, 8.46 mmol) is added dropwise. The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried, and concentrated to give the protected phenol, which is used in the next step without further purification.
Step 2: Directed ortho-Metalation and Bromination: The protected 3,5-difluorophenol (1.0 g, ~5.74 mmol) is dissolved in anhydrous THF (20 mL) and cooled to -78 °C under an inert atmosphere. A solution of sec-butyllithium (1.4 M in cyclohexane, 4.5 mL, 6.31 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.05 g, 6.31 mmol) in anhydrous THF (5 mL) is then added, and the reaction is stirred for another 30 minutes at -78 °C.
Step 3: Deprotection: The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is then dissolved in a mixture of methanol and hydrochloric acid and heated to reflux to remove the MOM protecting group. After workup and purification by column chromatography, this compound is obtained.
Challenges and Considerations: This route, while likely the highest yielding and most regioselective, involves multiple steps and requires the use of pyrophoric organolithium reagents at cryogenic temperatures, which may be a consideration for scale-up. The cost of the organolithium reagent and the protecting group are also factors in the overall cost-effectiveness.
Caption: Route D: Directed ortho-Metalation Workflow.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. indiamart.com [indiamart.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
Spectroscopic Comparison of 2-Bromo-3,5-difluorophenol Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-Bromo-3,5-difluorophenol and its positional isomers is crucial for the unambiguous identification and differentiation of these closely related compounds in research, quality control, and drug development. This guide provides a comparative overview of their key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data visualizations.
This publication aims to serve as a practical reference for scientists and professionals by summarizing available quantitative data, outlining detailed experimental methodologies, and illustrating the structural relationships and analytical workflows.
Isomer Identification and Spectroscopic Overview
The positional isomers of this compound are characterized by the varying locations of the bromine and fluorine substituents on the phenol ring. Each isomer exhibits a unique spectroscopic fingerprint, which is essential for its definitive identification. The isomers considered in this guide are:
-
This compound
-
2-Bromo-4,5-difluorophenol
-
2-Bromo-4,6-difluorophenol
-
3-Bromo-2,5-difluorophenol
-
4-Bromo-2,5-difluorophenol
-
4-Bromo-2,6-difluorophenol
The following sections provide a detailed comparison of the spectroscopic data for these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
¹H NMR Data
The ¹H NMR spectra of bromodifluorophenol isomers are characterized by distinct chemical shifts and coupling patterns of the aromatic protons. The electronegativity of the fluorine and bromine atoms, along with their positions relative to the hydroxyl group and the protons, significantly influences the shielding and deshielding of the protons.
| Compound | Aromatic Protons (ppm) and Coupling Constants (Hz) | OH Proton (ppm) |
| This compound | Data not readily available in searched resources. | Data not readily available |
| 2-Bromo-4,5-difluorophenol | Data not readily available in searched resources. | Data not readily available |
| 2-Bromo-4,6-difluorophenol | Data not readily available in searched resources. | Data not readily available |
| 3-Bromo-2,5-difluorophenol | Data not readily available in searched resources. | Data not readily available |
| 4-Bromo-2,5-difluorophenol | Data not readily available in searched resources. | Data not readily available |
| 4-Bromo-2,6-difluorophenol | 7.35 (d, J=6.2 Hz, 2H)[1] | 10.49 (s, 1H)[1] |
Note: The availability of specific ¹H NMR data for all isomers is limited in the public domain. The provided data for 4-Bromo-2,6-difluorophenol was obtained from a synthesis report.[1]
¹³C NMR Data
¹³C NMR spectroscopy provides valuable information on the carbon skeleton of the isomers. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to electronegative atoms like fluorine and oxygen will be significantly deshielded, appearing at higher chemical shifts. The symmetry of the molecule also plays a crucial role; for instance, para-substituted benzenes often show fewer signals than their ortho or meta counterparts due to molecular symmetry.[2][3]
| Compound | Aromatic Carbon Chemical Shifts (ppm) |
| This compound | Data not readily available in searched resources. |
| 2-Bromo-4,5-difluorophenol | Data available but requires subscription to view full spectrum. |
| 2-Bromo-4,6-difluorophenol | Data not readily available in searched resources. |
| 3-Bromo-2,5-difluorophenol | Data not readily available in searched resources. |
| 4-Bromo-2,5-difluorophenol | Data not readily available in searched resources. |
| 4-Bromo-2,6-difluorophenol | Data not readily available in searched resources. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For bromodifluorophenol isomers, key absorptions include the O-H stretch of the hydroxyl group, C-O stretching, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not readily available in searched resources. |
| 2-Bromo-4,5-difluorophenol | Data not readily available in searched resources. |
| 2-Bromo-4,6-difluorophenol | Data not readily available in searched resources. |
| 3-Bromo-2,5-difluorophenol | Data not readily available in searched resources. |
| 4-Bromo-2,5-difluorophenol | Data not readily available in searched resources. |
| 4-Bromo-2,6-difluorophenol | Data for the methyl ether derivative is available, showing C-O and C-F stretches.[4] |
General Expected IR Absorptions for Bromodifluorophenols:
-
O-H stretch: Broad band in the region of 3200-3600 cm⁻¹.
-
C-O stretch: Typically observed between 1260-1180 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1350-1150 cm⁻¹ range.
-
C-Br stretch: Found in the lower frequency region, typically 680-515 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For brominated compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[5]
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| This compound | 208/210 | Loss of Br, CO, and H. |
| 2-Bromo-4,5-difluorophenol | 208/210 | Loss of Br, CO, and H. |
| 2-Bromo-4,6-difluorophenol | 208/210 | Loss of Br, CO, and H. |
| 3-Bromo-2,5-difluorophenol | 208/210 | Loss of Br, CO, and H. |
| 4-Bromo-2,5-difluorophenol | 208/210 | Loss of Br, CO, and H. |
| 4-Bromo-2,6-difluorophenol | 208/210 | Loss of Br, CO, and H. |
Note: The molecular weight of all C₆H₃BrF₂O isomers is approximately 208.99 g/mol . The mass spectrum will show a molecular ion cluster around m/z 208 and 210. While the primary fragmentation pathways (loss of Br, CO) are similar, the relative intensities of the fragment ions can differ between isomers, providing a basis for differentiation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the bromodifluorophenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
Solid Samples: Place a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a single drop of the liquid sample onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the bromodifluorophenol isomer (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries for confirmation.
Visualizing Isomeric Relationships and Analytical Workflow
The following diagrams illustrate the structural relationships between the isomers and the general workflow for their spectroscopic analysis.
References
A Comparative Guide to the Regioselectivity of Reactions with 2-Bromo-3,5-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of common cross-coupling and substitution reactions involving 2-Bromo-3,5-difluorophenol. Understanding the directing effects of the substituents on this molecule is crucial for the rational design of synthetic routes toward complex, functionalized aromatic compounds. While specific experimental data for every reaction type on this particular substrate is not extensively documented in publicly available literature, this guide extrapolates expected outcomes based on well-established principles of organic reaction mechanisms.
Introduction to Regioselectivity with this compound
The reactivity of this compound is governed by the electronic and steric influences of its three substituents: a bromine atom, two fluorine atoms, and a hydroxyl group. These groups direct incoming reagents to specific positions on the aromatic ring, leading to regioselective reactions. The primary reactive sites for substitution reactions are the carbon bearing the bromine atom (C2), and the carbons ortho and para to the hydroxyl group (C4 and C6). The fluorine atoms strongly activate the ring for nucleophilic aromatic substitution, while the hydroxyl group is a strong ortho, para-director for electrophilic aromatic substitution and can also participate in reactions itself (O-arylation). The bromine atom serves as a versatile handle for various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The regioselectivity in these reactions on this compound is primarily dictated by the relative reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1]
Expected Regioselectivity: The reaction is expected to occur exclusively at the C-Br bond. The C-F bonds are generally unreactive under typical Suzuki-Miyaura conditions. The hydroxyl group can influence the reaction rate but does not typically interfere with the coupling at the bromine-bearing carbon.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, for example potassium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Predicted Regioselectivity for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Product | Expected Regioselectivity (C2:Other) |
| Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-3,5-difluorophenol | >99:1 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-(4-Methoxyphenyl)-3,5-difluorophenol | >99:1 |
Reaction Pathway
References
2-Bromo-3,5-difluorophenol: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-3,5-difluorophenol, a halogenated aromatic compound, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms meta to the hydroxyl group, imparts distinct reactivity and physicochemical properties that are strategically exploited in the development of novel therapeutic agents. This guide provides a comparative overview of the applications of this compound, supported by experimental data, to inform the selection of this key intermediate in synthetic campaigns.
Core Applications in Medicinal Chemistry
The strategic placement of the bromo and difluoro substituents on the phenol ring makes this compound a trifunctional scaffold amenable to a variety of chemical transformations. The hydroxyl group can undergo nucleophilic substitution and Mitsunobu reactions, the bromine atom is well-suited for metal-catalyzed cross-coupling reactions, and the fluorine atoms can enhance the binding affinity and metabolic stability of the final active pharmaceutical ingredients (APIs).
Currently, documented applications of this compound are concentrated in the synthesis of small molecule inhibitors for oncology and compounds targeting the central nervous system.
Synthesis of KRAS G12C Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12C mutation, in particular, has been a focus of targeted therapy. This compound has been utilized as a key starting material in the synthesis of novel small molecule inhibitors of KRAS G12C mutants.
In a patented synthetic route, the hydroxyl group of this compound is first protected, for example, as a methoxymethyl (MOM) ether, before undergoing further transformations. This initial step prevents unwanted side reactions of the phenolic proton in subsequent steps.
Experimental Protocol: Protection of this compound
To a solution of this compound (4.00 g, 19.1 mmol) and N,N-diisopropylethylamine (DIPEA) (4.01 mL, 23.0 mmol) in dichloromethane (DCM) (40 mL), chloro(methoxy)methane (1.75 mL, 23.0 mmol) was added dropwise at 0°C under a nitrogen atmosphere. The mixture was stirred at room temperature for 2 hours. The solvent was then evaporated under reduced pressure, and the crude product was purified by flash chromatography on silica gel.[1][2]
The resulting protected intermediate serves as a versatile building block for the elaboration of the complex heterocyclic systems characteristic of many KRAS G12C inhibitors. While direct comparisons of yields with other halogenated phenols in this specific synthesis are not publicly available, the choice of the 2-bromo-3,5-difluoro substitution pattern is likely driven by the desired electronic and steric properties of the final inhibitor, which are crucial for its interaction with the target protein. Alternative synthetic routes to KRAS G12C inhibitors often start from different building blocks, such as potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate, highlighting the variety of strategies employed in medicinal chemistry.[3]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapidly Identifying Alternative Synthetic Routes for Merck's KRAS G12C Inhibitor — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3,5-difluorophenol
Essential Safety and Handling Guide for 2-Bromo-3,5-difluorophenol
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling this compound, a halogenated phenol compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), step-by-step operational plans, and compliant disposal methods.
Hazard Identification and Safety Summary
While a comprehensive Safety Data Sheet (SDS) for this compound is not fully detailed, data from the available SDS and structurally similar compounds such as 2-Bromo-4,5-difluorophenol and 5-Bromo-2,3-difluorophenol indicate the primary hazards.[1][2][3] It is crucial to handle this chemical with the utmost care, assuming it poses similar risks.
Primary Hazards Include:
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its isomers.
| Property | This compound | 2-Bromo-4,5-difluorophenol | 5-Bromo-2,3-difluorophenol |
| CAS Number | 325486-43-9 | 166281-37-4 | 186590-26-1 |
| Molecular Formula | C₆H₃BrF₂O | C₆H₃BrF₂O | C₆H₃BrF₂O |
| Molecular Weight | 208.99 g/mol | 208.99 g/mol | 208.99 g/mol |
| Physical State | Solid | Liquid | Liquid |
| Appearance | Not specified | Yellow | Not specified |
| GHS Hazard Statements | Data not available | H315, H319, H335 | H302, H315, H319, H335 |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible and in good working order.
-
Spill Kit: Have a spill kit containing inert absorbent material (e.g., sand, vermiculite) readily available.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]
-
Hand Protection: Wear chemical-impermeable gloves.[1] Given the nature of halogenated phenols, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[6]
-
Skin and Body Protection: A long-sleeved laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[4]
3. Handling the Chemical:
-
Avoid Dust/Aerosol Formation: Handle the solid chemical carefully to avoid creating dust.[1]
-
Weighing: If weighing is necessary, do so within the chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material.[2]
-
Collection: Collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as halogenated waste.[4][6]
-
Container Requirements: Use a designated, compatible, and properly sealed waste container. The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."[6]
-
Segregation Principles:
Disposal Procedure:
-
The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed chemical destruction plant.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[6]
Visual Workflow and Safety Relationships
To further clarify the handling procedures and safety considerations, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound.
Caption: Key safety considerations for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
